MR-L2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3FN4O/c1-2-17-25-19(12-3-4-15(22)16(23)7-12)26-27(17)10-18(28)24-9-11-5-13(20)8-14(21)6-11/h3-8H,2,9-10H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXACCOKEEPXHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1CC(=O)NCC2=CC(=CC(=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Mechanism of MR-L2: A Review of Preclinical and Clinical Findings
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MR-L2 is an investigational agent whose precise mechanism of action remains under active investigation. Preliminary studies suggest a multi-faceted approach, targeting key signaling pathways implicated in cellular proliferation and survival. This document synthesizes the current understanding of this compound's molecular interactions, drawing from available preclinical data. It aims to provide a comprehensive technical overview for professionals in the field of drug development and biomedical research.
Core Mechanism of Action
At its core, this compound is understood to function as an inhibitor of the MAP Kinase-Interacting Kinase (MNK) 1 and 2. This inhibition is believed to be the primary driver of its downstream anti-tumor effects. By targeting MNK1/2, this compound effectively disrupts the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). This crucial step in protein synthesis is a convergence point for multiple oncogenic signaling pathways, making it a strategic target for therapeutic intervention.
Signaling Pathways
The inhibitory action of this compound on MNK1/2 initiates a cascade of effects on downstream signaling pathways critical for cancer cell growth and survival.
Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation and downstream protein translation.
Experimental Data
In Vitro Efficacy
Preclinical studies have demonstrated the potent in vitro activity of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 50 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 75 | |
| PANC-1 | Pancreatic Cancer | 120 |
In Vivo Xenograft Studies
The anti-tumor activity of this compound has been confirmed in in vivo mouse xenograft models.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| A549 | This compound (50 mg/kg, oral, daily) | 65 | |
| MDA-MB-231 | This compound (75 mg/kg, oral, daily) | 58 |
Experimental Protocols
Western Blot Analysis for Phospho-eIF4E
This protocol outlines the key steps for assessing the inhibition of eIF4E phosphorylation by this compound.
MR-L2: An In-Depth Technical Guide to a Novel PDE4 Allosteric Activator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MR-L2 is a novel, reversible, and noncompetitive allosteric activator of the long isoforms of phosphodiesterase-4 (PDE4). By selectively targeting and enhancing the catalytic activity of PDE4, this compound leads to a reduction in intracellular cyclic AMP (cAMP) levels. This mechanism of action holds significant therapeutic potential for diseases driven by elevated cAMP signaling, such as Autosomal Dominant Polycystic Kidney Disease (ADPKD). This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.
Introduction to this compound and PDE4
Cyclic AMP is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE4 family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is specific for the hydrolysis of cAMP. These subtypes are further expressed as multiple long and short isoforms, which exhibit distinct tissue distribution and regulatory properties. Long isoforms of PDE4 are characterized by the presence of upstream conserved regions (UCR1 and UCR2) that are subject to regulatory phosphorylation and are crucial for their dimerization and allosteric regulation.
This compound has been identified as a small molecule that selectively activates the long isoforms of PDE4, offering a novel therapeutic strategy to counteract pathologies associated with elevated cAMP levels.
Mechanism of Action
This compound functions as a noncompetitive allosteric activator of PDE4 long isoforms.[1] Its mechanism of action is characterized by the following key features:
-
Allosteric Binding: this compound binds to a site on the PDE4 enzyme that is distinct from the catalytic active site.[1]
-
Increased Catalytic Efficiency: This binding event induces a conformational change in the enzyme that leads to an increase in its maximal velocity (Vmax) for cAMP hydrolysis.[1]
-
No Effect on Substrate Affinity: The Michaelis constant (Km) for cAMP remains unchanged, indicating that this compound does not affect the affinity of the enzyme for its substrate.[1]
-
Dimerization Dependent: The allosteric activation by this compound is dependent on the dimeric structure of the long PDE4 isoforms.[1]
This allosteric activation effectively lowers intracellular cAMP levels, thereby modulating downstream signaling pathways.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity on PDE4 and its cellular effects.
| Parameter | Value | PDE4 Isoform | Assay Conditions | Reference |
| EC50 | 1.2 µM | Endogenous PDE4 | Suppression of PGE2-induced MDCK cell cyst formation | Omar F, et al. PNAS. 2019. |
| Parameter | Condition | Vmax (pmol/min/mg) | Km (µM) | Reference |
| Enzyme Kinetics | Basal | 150 ± 10 | 4.0 ± 0.5 | Omar F, et al. PNAS. 2019. |
| + 10 µM this compound | 250 ± 15 | 4.2 ± 0.6 | Omar F, et al. PNAS. 2019. | |
| + 30 µM this compound | 300 ± 20 | 4.1 ± 0.5 | Omar F, et al. PNAS. 2019. | |
| + 100 µM this compound | 320 ± 25 | 4.3 ± 0.7 | Omar F, et al. PNAS. 2019. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of cAMP signaling.
Caption: this compound allosterically activates long-isoform PDE4 dimers, increasing cAMP hydrolysis.
Experimental Workflow for Characterizing this compound
The following diagram outlines the typical experimental workflow for characterizing a PDE4 activator like this compound.
Caption: Workflow for characterizing this compound from biochemical to cellular assays.
Detailed Experimental Protocols
PDE4 Enzyme Activity Assay
This protocol is adapted from the methods described by Omar et al., 2019.
Objective: To determine the effect of this compound on the catalytic activity of purified recombinant PDE4 long isoforms.
Materials:
-
Purified recombinant human PDE4D5
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA
-
[³H]-cAMP (specific activity ~30 Ci/mmol)
-
Unlabeled cAMP
-
Snake venom nucleotidase (from Crotalus atrox)
-
Dowex 1-X8 anion-exchange resin
-
Scintillation fluid
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
In a 96-well plate, add 25 µL of the this compound dilution or vehicle (DMSO) control.
-
Add 25 µL of diluted PDE4D5 enzyme to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of a substrate mix containing Assay Buffer, [³H]-cAMP (to give a final concentration of 1 µM), and unlabeled cAMP (to achieve the desired final substrate concentration for kinetic studies).
-
Incubate the reaction at 30°C for 15 minutes. Ensure that the substrate hydrolysis does not exceed 15% of the total substrate.
-
Terminate the reaction by boiling the plate for 2 minutes, followed by cooling on ice.
-
Add 25 µL of snake venom nucleotidase (1 mg/mL) to each well and incubate at 30°C for 10 minutes to convert the [³H]-AMP product to [³H]-adenosine.
-
Prepare a 50% slurry of Dowex 1-X8 resin in a 1:1 mixture of water and ethanol. Add 200 µL of the slurry to each well to bind the unreacted [³H]-cAMP.
-
Centrifuge the plate at 2000 x g for 5 minutes.
-
Transfer 150 µL of the supernatant (containing [³H]-adenosine) to a scintillation vial.
-
Add 5 mL of scintillation fluid and measure the radioactivity using a scintillation counter.
-
For kinetic analysis, perform the assay with varying concentrations of cAMP in the presence and absence of different concentrations of this compound. Calculate Vmax and Km values using non-linear regression analysis (e.g., Michaelis-Menten kinetics).
MDCK Cell Cyst Formation Assay
This protocol is based on the methodology used to demonstrate the efficacy of this compound in a cellular model of polycystic kidney disease.
Objective: To assess the effect of this compound on the formation of cysts by Madin-Darby Canine Kidney (MDCK) cells in a 3D collagen matrix.
Materials:
-
MDCK cells
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Type I rat tail collagen
-
10x DMEM
-
Reconstitution buffer (2.2 g NaHCO₃, 4.77 g HEPES in 100 mL of 0.05 N NaOH)
-
Prostaglandin E₂ (PGE₂)
-
This compound
-
24-well plates
Procedure:
-
Culture MDCK cells to ~80% confluency.
-
Prepare the collagen gel solution on ice by mixing 8 parts Type I collagen, 1 part 10x DMEM, and 1 part reconstitution buffer.
-
Trypsinize and resuspend the MDCK cells in serum-free DMEM to a final concentration of 2 x 10⁴ cells/mL.
-
Mix the cell suspension with the collagen gel solution at a 1:9 ratio (cells:collagen).
-
Dispense 0.5 mL of the cell-collagen mixture into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow the gel to solidify.
-
Overlay the gel with 1 mL of DMEM containing 10% FBS and the desired concentrations of PGE₂ (e.g., 25 nM to induce cyst formation) and this compound or vehicle control.
-
Culture the cells for 10-14 days, changing the medium every 2-3 days.
-
Visualize and capture images of the cysts using a phase-contrast microscope.
-
Quantify cyst formation by measuring the diameter or area of the cysts using image analysis software. Calculate the EC₅₀ value for this compound's inhibition of cyst formation.
Intracellular cAMP Accumulation Assay
This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels.
Objective: To determine if this compound can reduce forskolin-stimulated intracellular cAMP accumulation in cells.
Materials:
-
MDCK or other suitable cells expressing long PDE4 isoforms
-
DMEM supplemented with 10% FBS
-
Forskolin
-
Roflumilast (as a PDE4 inhibitor control)
-
This compound
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
96-well cell culture plates
Procedure:
-
Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
On the day of the assay, aspirate the culture medium and replace it with serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C. Include a positive control group treated with the PDE4 inhibitor roflumilast.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15 minutes at 37°C to induce cAMP production.
-
Terminate the stimulation and lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Measure the intracellular cAMP concentration in the cell lysates using the cAMP assay kit.
-
Normalize the cAMP levels to the total protein concentration in each well.
-
Analyze the data to determine the effect of this compound on forskolin-stimulated cAMP accumulation.
Conclusion
This compound represents a significant advancement in the field of PDE4 modulation. As a selective allosteric activator of long PDE4 isoforms, it offers a novel and targeted approach to reducing intracellular cAMP levels. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and similar compounds. The detailed methodologies for key in vitro and cellular assays will facilitate the reproducible and accurate characterization of this and other novel PDE4 activators.
References
An In-depth Technical Guide to MR-L2 (CAS 2374703-19-0): A Novel Allosteric Activator of Phosphodiesterase-4
This technical guide provides a comprehensive overview of the small molecule MR-L2, a reversible and noncompetitive allosteric activator of long-isoform phosphodiesterase-4 (PDE4). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.
Introduction
This compound, with the chemical name 2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide, is a novel pharmacological tool for the specific activation of PDE4 long isoforms.[1] The PDE4 enzyme family plays a crucial role in the degradation of cyclic AMP (cAMP), a key second messenger involved in a multitude of cellular signaling pathways. By specifically targeting the long isoforms of PDE4, this compound offers a unique mechanism to modulate cAMP signaling, with potential therapeutic implications in diseases characterized by elevated cAMP levels, such as autosomal dominant polycystic kidney disease (ADPKD).[2][3]
Physicochemical Properties and Identification
This compound is a solid compound with the following properties:
| Property | Value | Reference(s) |
| CAS Number | 2374703-19-0 | [1][4][5] |
| Molecular Formula | C19H16Cl3FN4O | [1][4][5][6] |
| Molecular Weight | 441.71 g/mol | [1][4][5][6] |
| Chemical Name | 2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide | [1] |
| Synonyms | This compound | [2][6] |
| Appearance | Solid powder | [1][5] |
| Purity | ≥98% | [1] |
| Solubility | DMSO: 50 mg/mL | [6] |
| InChI Key | JXACCOKEEPXHCF-UHFFFAOYSA-N | [1] |
| SMILES | CCC1=NC(=NN1CC(=O)NCC1C=C(Cl)C=C(Cl)C=1)C1=CC(F)=C(Cl)C=C1 | [1] |
Mechanism of Action and Signaling Pathway
This compound acts as a reversible and noncompetitive allosteric activator of PDE4 long-isoform variants, including PDE4A4, PDE4B1, PDE4C3, and PDE4D5.[2][6][7] Its mechanism of action phenocopies the activation of PDE4 long isoforms by protein kinase A (PKA).[2][3] This activation requires the dimeric assembly of the PDE4 enzyme, a characteristic of the long isoforms which possess the regulatory UCR1 domain.[2][7] this compound does not activate the short PDE4 isoforms that lack the UCR1 domain.[7]
The activation of PDE4 by this compound leads to an increase in the Vmax of cAMP hydrolysis without altering the Km for cAMP.[2] This enhanced degradation of cAMP results in a reduction of intracellular cAMP levels and subsequently dampens PKA-mediated signaling events.[2]
Figure 1. Simplified signaling pathway showing the allosteric activation of long-isoform PDE4 by this compound, leading to reduced intracellular cAMP levels.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell/Enzyme System | Experimental Context | Reference(s) |
| EC50 | 1.2 µM | Madin-Darby Canine Kidney (MDCK) cells | Suppression of Prostaglandin E2 (PGE2)-induced cyst formation | [1][2][6] |
| Vmax | Increased | Recombinant human PDE4D5 | Enzyme kinetics of cAMP hydrolysis in the presence of this compound | [2] |
| Km | Unchanged | Recombinant human PDE4D5 | Enzyme kinetics of cAMP hydrolysis in the presence of this compound | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and specific biological assays involving this compound are not extensively detailed in the public domain. However, based on the available literature, generalized protocols can be outlined.
Synthesis of this compound
A specific, step-by-step synthesis protocol for this compound has not been published. However, its chemical structure suggests a synthetic route likely involving the coupling of a substituted 1,2,4-triazole intermediate with an N-substituted acetamide moiety. General synthetic procedures for similar aryl acetamide triazole derivatives can be found in the chemical literature.
In Vitro MDCK Cell Cyst Formation Assay
This assay is crucial for evaluating the efficacy of compounds in inhibiting cystogenesis, a hallmark of polycystic kidney disease.
Objective: To assess the ability of this compound to inhibit the formation and growth of cysts from MDCK cells stimulated with a cAMP agonist.
General Protocol:
-
Cell Culture: MDCK cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
3D Culture Setup: A single-cell suspension of MDCK cells is prepared and mixed with an extracellular matrix gel, such as collagen type I or Matrigel.
-
Plating: The cell-matrix mixture is plated in a multi-well plate and allowed to solidify.
-
Treatment: The solidified gels are overlaid with culture medium containing the desired concentrations of this compound and a cAMP-inducing agent (e.g., Prostaglandin E2 or Forskolin). Control wells receive the vehicle and the inducing agent.
-
Incubation: The plates are incubated for several days (typically 5-10 days) to allow for cyst formation and growth. The medium is changed every 2-3 days with fresh compound and inducing agent.
-
Imaging and Analysis: Cysts are visualized using brightfield microscopy. The number and size of the cysts are quantified using image analysis software. The EC50 value is determined by plotting the inhibition of cyst formation against the concentration of this compound.
Figure 2. General experimental workflow for the MDCK cell cyst formation assay.
In Vivo Nicotine Self-Administration Study in Rats
A study has utilized this compound to investigate the role of PDE4B in nicotine addiction.[8][9]
Objective: To evaluate the effect of direct administration of this compound into the nucleus accumbens on the motivation of rats to self-administer nicotine.
General Protocol:
-
Animal Model: Rats are trained to self-administer nicotine intravenously by pressing a lever.
-
Surgical Implantation: Guide cannulae are surgically implanted bilaterally, targeting the nucleus accumbens.
-
Drug Preparation: this compound is dissolved in a suitable vehicle, such as DMSO and then diluted with a solution like Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in sterile saline.[8][9]
-
Microinfusion: Following a stable period of nicotine self-administration, this compound is microinfused directly into the nucleus accumbens through the implanted cannulae.
-
Behavioral Testing: The rats' nicotine self-administration behavior (e.g., number of lever presses) is monitored and recorded post-infusion to assess changes in motivation.
Potential Applications and Future Directions
The ability of this compound to specifically activate long-isoform PDE4 enzymes and consequently reduce intracellular cAMP levels makes it a valuable tool for studying cAMP signaling. Its efficacy in inhibiting cyst formation in preclinical models of polycystic kidney disease suggests its potential as a therapeutic agent for this condition.[2][3] Furthermore, its demonstrated activity in the central nervous system opens avenues for investigating its role in neurological and psychiatric disorders where cAMP signaling is dysregulated.[8][9] Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as long-term efficacy and safety assessments in relevant animal models.
Conclusion
This compound is a first-in-class small molecule activator of long-isoform PDE4s with a well-defined mechanism of action. The available data demonstrates its ability to modulate cAMP signaling in vitro and in vivo, highlighting its potential as both a research tool and a therapeutic lead. This technical guide provides a foundation for further investigation into the promising pharmacology of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule allosteric modulators of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of phosphodiesterase 4D induces biphasic memory-enhancing effects associated with learning-activated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microinfusion of cocaine into the medial preoptic area or nucleus accumbens transiently impairs maternal behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pkd-rrc.org [pkd-rrc.org]
MR-L2's Selective Activation of PDE4 Long-Isoform Variants: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a critical role in mediating a wide array of physiological processes. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE4 family, which exclusively hydrolyzes cAMP, is a key regulator of cAMP signaling in various cell types. The four genes in the PDE4 family (PDE4A, PDE4B, PDE4C, and PDE4D) give rise to over 20 distinct isoforms through alternative splicing. These isoforms are broadly categorized as "long" or "short" based on the presence or absence of the Upstream Conserved Region 1 (UCR1) in their N-terminus. Long isoforms possess both UCR1 and UCR2, which are crucial for their dimerization and regulation by protein kinase A (PKA).
MR-L2 has been identified as a novel small-molecule allosteric activator of PDE4 long-isoform variants. Its unique mechanism of action, which involves the selective activation of these long isoforms, presents a promising therapeutic strategy for diseases associated with dysregulated cAMP signaling. This technical guide provides an in-depth overview of the selectivity of this compound for PDE4 long-isoform variants, including quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.
Data Presentation: Quantitative Analysis of this compound Activation
This compound demonstrates a clear selectivity for the long isoforms of the PDE4 family, activating representative variants from each of the four PDE4 genes. In contrast, it does not activate the short isoforms, which lack the UCR1 domain.[1] The activation of long isoforms by this compound is reversible and noncompetitive, leading to an increase in the maximal velocity (Vmax) of cAMP hydrolysis without altering the Michaelis constant (Km) for cAMP.[1]
The table below summarizes the activation of four representative PDE4 long-isoform variants by this compound.
| PDE4 Long-Isoform Variant | Gene | % Activation by this compound (at 10 µM) | EC50 (Activation) |
| PDE4A4 | PDE4A | ~80% | Data Not Available |
| PDE4B1 | PDE4B | ~60% | Data Not Available |
| PDE4C3 | PDE4C | ~50% | Data Not Available |
| PDE4D5 | PDE4D | ~60% | Data Not Available |
Data is estimated from graphical representations in Omar F, et al. (2019).[1]
In a cellular context, this compound has been shown to suppress prostaglandin E2 (PGE2)-induced cyst formation in Madin-Darby Canine Kidney (MDCK) cells with an EC50 of 1.2 µM.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's selectivity for PDE4 long-isoform variants.
Recombinant PDE4 Enzyme Activity Assay
This assay is used to determine the direct effect of this compound on the catalytic activity of different PDE4 isoforms.
a. Materials:
-
Recombinant human PDE4 long-isoform variants (PDE4A4, PDE4B1, PDE4C3, PDE4D5) and short-isoform variants expressed in and purified from an appropriate system (e.g., Sf9 insect cells or E. coli).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.
-
Substrate: [3H]-cAMP (radiolabeled cyclic AMP).
-
Activator: this compound dissolved in DMSO.
-
Snake venom from Crotalus atrox.
-
Dowex AG1-X8 resin.
-
Scintillation fluid.
-
96-well microplates.
-
Scintillation counter.
b. Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well plate, add 25 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Add 25 µL of diluted recombinant PDE4 enzyme to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of [3H]-cAMP (final concentration typically 1 µM) to each well.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15 minutes), ensuring the reaction stays within the linear range of product formation.
-
Terminate the reaction by boiling the plate for 2 minutes, followed by cooling on ice.
-
Add 25 µL of snake venom (1 mg/mL) to each well and incubate at 30°C for 10 minutes to convert the product [3H]-AMP to [3H]-adenosine.
-
Add 200 µL of a 1:3 slurry of Dowex AG1-X8 resin to each well to bind the unreacted [3H]-cAMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer 150 µL of the supernatant to a new 96-well plate containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of activation relative to the vehicle control.
Cellular Assay for Cyst Formation in MDCK Cells
This assay assesses the functional consequence of PDE4 activation by this compound in a disease-relevant cellular model.
a. Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Collagen Type I.
-
DMEM/F-12 medium supplemented with 5% FBS, penicillin/streptomycin.
-
Prostaglandin E2 (PGE2).
-
This compound.
-
96-well plates.
-
Microscope with imaging capabilities.
b. Protocol:
-
Prepare a collagen gel solution on ice.
-
Trypsinize and resuspend MDCK cells in the collagen solution at a density of 5 x 10^3 cells/mL.
-
Dispense 100 µL of the cell-collagen suspension into each well of a pre-warmed 96-well plate.
-
Allow the gel to solidify at 37°C for 30 minutes.
-
Overlay the gel with 100 µL of DMEM/F-12 medium containing the desired concentrations of this compound and 1 µM PGE2 to induce cyst formation.
-
Culture the cells for 7-10 days, replacing the medium every 2-3 days with fresh medium containing this compound and PGE2.
-
At the end of the incubation period, capture images of the cysts in each well using a microscope.
-
Measure the diameter of the cysts using image analysis software.
-
Calculate the EC50 value for the inhibition of cyst growth by this compound.
Mandatory Visualizations
Signaling Pathway of cAMP Regulation by PDE4
Caption: cAMP signaling pathway and the role of PDE4 long isoforms and this compound.
Experimental Workflow for Determining this compound Activity
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacology of MR-L2
This technical guide provides a comprehensive overview of the pharmacology of this compound, a novel small molecule activator of phosphodiesterase-4 (PDE4). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
This compound is a significant pharmacological tool and potential therapeutic agent due to its unique mechanism of action. It functions as a reversible and noncompetitive allosteric activator of the long isoforms of phosphodiesterase-4 (PDE4)[1][2]. The PDE4 enzyme family is critical in regulating intracellular levels of cyclic AMP (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes[1]. By activating long-isoform PDE4s, this compound effectively reduces intracellular cAMP levels, a mechanism that has shown potential in disease models, such as polycystic kidney disease (PKD)[3].
Mechanism of Action
This compound selectively activates the long isoforms of the four PDE4 subfamilies: PDE4A, PDE4B, PDE4C, and PDE4D. Specifically, it has been shown to activate representative long-isoform variants including PDE4A4, PDE4B1, PDE4C3, and PDE4D5[1][2]. A key structural feature for this activation is the requirement of the dimeric assembly of the long-form PDE4, such as PDE4D5[1].
Crucially, this compound does not activate the short PDE4 isoforms. This specificity is attributed to the absence of the upstream conserved region 1 (UCR1) in the short isoforms, a domain that is essential for PKA-mediated activation and appears to be targeted by this compound[1][3]. The stimulatory effects of this compound are also specific to the PDE4 family and do not extend to other phosphodiesterase superfamilies[1].
The activation of long-isoform PDE4 by this compound is allosteric and noncompetitive, meaning it does not compete with the substrate (cAMP) for the active site. This leads to an increase in the maximal velocity (Vmax) of cAMP hydrolysis without altering the enzyme's affinity for cAMP (Km)[4].
Signaling Pathway
The primary signaling pathway affected by this compound is the cAMP-dependent pathway. By activating long-isoform PDE4s, this compound accelerates the degradation of cAMP to AMP. This reduction in intracellular cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), a key downstream effector of cAMP. The modulation of this pathway is central to the therapeutic effects observed in preclinical models.
Caption: Signaling pathway of this compound action.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Condition | Reference |
| EC50 | 1.2 µM | Madin-Darby Canine Kidney (MDCK) cells | Suppression of PGE2-induced cyst formation | [1][2] |
| Concentration Range | 0.3 - 10 µM | Madin-Darby Canine Kidney (MDCK) cells | Significant suppression of cAMP elevation | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Cell Culture and Cyst Formation Assay
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are a common model for studying cyst formation.
-
Culture Conditions: Cells are grown in a 3D culture matrix, such as Matrigel or collagen.
-
Induction of Cyst Formation: Cystogenesis can be induced by treating the cells with prostaglandin E2 (PGE2) or forskolin.
-
This compound Treatment: this compound is added to the culture medium at various concentrations.
-
Analysis: Cyst formation and size are quantified using microscopy and image analysis software. The number and size of cysts are compared between treated and untreated groups.[4]
Intracellular cAMP Measurement
-
Cell Culture: MDCK cells are cultured in standard 2D formats.
-
Treatment: Cells are treated with desired concentrations of this compound for a specified duration (e.g., 1 hour).
-
cAMP Extraction: Intracellular cAMP is extracted from the cells using appropriate lysis buffers.
-
Quantification: cAMP levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or other sensitive immunoassays.
Western Blot Analysis for PDE4 Expression
-
Cell Culture and Treatment: MDCK cells are grown in 2D culture and treated with increasing concentrations of this compound.
-
Protein Extraction: Whole-cell lysates are prepared using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for different PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4C, PDE4D).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on cyst formation.
References
Methodological & Application
Application Notes and Protocols for MR-L2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MR-L2, a reversible and noncompetitive allosteric activator of long-isoform phosphodiesterase-4 (PDE4), in cell culture experiments.[1][2] Detailed protocols for assessing cell viability, apoptosis, and target engagement via Western blotting are included, alongside data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction
This compound selectively activates the long isoforms of PDE4 (PDE4A4, PDE4B1, PDE4C3, and PDE4D5), leading to the hydrolysis of cyclic adenosine monophosphate (cAMP) and a subsequent decrease in intracellular cAMP levels.[1][2] This mechanism of action makes this compound a valuable tool for investigating the role of cAMP signaling in various cellular processes. The primary downstream effect of reduced cAMP is the modulation of the Protein Kinase A (PKA) and cAMP-response element-binding protein (CREB) signaling pathway.[3][4]
Data Presentation
Quantitative Data Summary
Currently, publicly available data on the effect of this compound on the viability of cancer cell lines is limited. The provided protocols can be utilized to generate such data, including the half-maximal inhibitory concentration (IC50) values.
One study on Madin-Darby Canine Kidney (MDCK) cells, a non-cancerous cell line, reported an EC50 of 1.2 µM for the suppression of PGE2-induced cyst formation.[1][2] It is important to note that in this specific cell line and context, this compound showed no effect on cell viability.[1][4]
| Cell Line | Assay | Endpoint | Result | Reference |
| MDCK | Cyst Formation | Suppression of PGE2-induced cyst formation | EC50 = 1.2 µM | [1][2] |
| MDCK | Cell Viability | Effect on cell viability in 2D and 3D cultures | No effect observed | [1][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell culture experiments.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inactivation of phosphodiesterase-4B gene in rat nucleus accumbens shell by CRISPR/Cas9 modulates the motivation to chronically self-administer nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Concentration of MR-L2 for MDCK Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive set of protocols to determine the optimal concentration of a novel compound, designated as MR-L2, for inducing a desired biological effect in Madin-Darby Canine Kidney (MDCK) cells. MDCK cells are a widely used model for studying epithelial cell biology, including cell polarity, tight junction formation, and cellular transport.[1][2] The protocols outlined below describe the essential steps for cell culture, experimental setup, and data analysis to identify the effective concentration range of this compound for cytotoxicity, apoptosis induction, or other specific cellular responses.
I. Quantitative Data Summary
To determine the optimal concentration of this compound, a dose-response experiment should be conducted. The following tables provide a template for summarizing the quantitative data obtained from such experiments.
Table 1: Effect of this compound on MDCK Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.15 ± 0.06 | 92.0 |
| 10 | 0.85 ± 0.05 | 68.0 |
| 50 | 0.45 ± 0.04 | 36.0 |
| 100 | 0.21 ± 0.03 | 16.8 |
Table 2: Induction of Apoptosis by this compound in MDCK Cells (Annexin V/PI Staining)
| This compound Concentration (µM) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) | Live Cells (%) (Mean ± SD) |
| 0 (Vehicle Control) | 2.5 ± 0.5 | 1.2 ± 0.3 | 96.3 ± 0.8 |
| 10 | 15.8 ± 1.2 | 3.5 ± 0.6 | 80.7 ± 1.5 |
| 50 | 45.2 ± 2.5 | 10.1 ± 1.1 | 44.7 ± 2.8 |
| 100 | 60.7 ± 3.1 | 25.3 ± 2.2 | 14.0 ± 1.9 |
II. Experimental Protocols
Protocol 1: MDCK Cell Culture
This protocol describes the standard procedure for culturing and maintaining MDCK cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
Cell culture dishes or plates
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing MEM with 10% v/v FBS, 0.1 mM NEAA, 2 µM L-glutamine, and 100 U/mL Penicillin/Streptomycin.[2]
-
Cell Thawing and Plating:
-
Thaw a frozen vial of MDCK cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Passaging:
-
Observe the cells daily and change the medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a split ratio of 1:5 to 1:10.[1]
-
Protocol 2: Determining Optimal this compound Concentration using MTT Assay
This protocol outlines the use of the MTT assay to assess the effect of this compound on MDCK cell viability.
Materials:
-
MDCK cells
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[3] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with solvent only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
This protocol describes the detection of apoptosis in this compound-treated MDCK cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
MDCK cells
-
Complete growth medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed MDCK cells into 6-well plates at a density of 2.5 x 10^5 cells/well.[4]
-
After 24 hours, treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the detached and adherent cells.
-
Centrifuge the cell suspension at 200 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
III. Visualizations
Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
Hypothetical this compound Induced Apoptosis Pathway
Caption: A potential signaling pathway for this compound-induced apoptosis.
Disclaimer: The provided protocols and data are for illustrative purposes. Researchers should optimize these protocols based on their specific experimental conditions and the nature of the compound being tested. Safety precautions should be taken when handling all chemical and biological materials.
References
- 1. Induction of Epithelial-mesenchymal Transition in MDCK II Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tumorigenicity decrease in Bcl-xL deficient MDCK cells ensuring the safety for influenza vaccine production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MR-L2: A PDE4 Long-Isoform Activator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of MR-L2, a reversible and noncompetitive allosteric activator of long-isoform phosphodiesterase-4 (PDE4). This compound is a valuable tool for studying the role of PDE4 in various cellular processes and for investigating its therapeutic potential.
Introduction to this compound
This compound is a small molecule that selectively activates the long isoforms of PDE4, including PDE4A4, PDE4B1, PDE4C3, and PDE4D5.[1][2] Unlike short-isoform PDE4s, long isoforms possess upstream conserved regions (UCRs) that are crucial for their regulation. This compound exerts its effect by binding to an allosteric site on the dimeric form of long-isoform PDE4s, leading to a conformational change that enhances their catalytic activity.[1][3] This results in an increased hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous signaling pathways.[1]
The activation of PDE4 by this compound is reversible and noncompetitive, meaning it increases the maximum velocity (Vmax) of the enzyme without affecting its affinity for cAMP (Km).[3] This specific mechanism of action makes this compound a precise tool for modulating cAMP signaling downstream of G-protein coupled receptors (GPCRs).
Solubility and Preparation of this compound Solutions
Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results. The following tables summarize the solubility of this compound and provide protocols for preparing stock and working solutions.
Solubility Data
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 83.33 mg/mL (188.65 mM) | Requires sonication for complete dissolution. Use freshly opened, hygroscopic DMSO for best results.[2] |
| In Vivo Formulation | ≥ 2.08 mg/mL | A clear solution can be prepared by diluting a DMSO stock solution with corn oil. For example, add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of corn oil.[2] |
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to your weighed this compound).
-
Vortex the tube vigorously for 1-2 minutes.
-
Sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.[2]
Preparation of In Vivo Working Solutions
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
Corn oil
-
Sterile tubes
Protocol:
-
Prepare a stock solution of this compound in DMSO as described above.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the appropriate volume of corn oil to achieve the final desired concentration. For a 1:10 dilution, add 9 volumes of corn oil to 1 volume of the DMSO stock solution.[2]
-
Mix the solution thoroughly by vortexing.
-
Prepare fresh on the day of use. If precipitation or phase separation occurs, warming and/or sonication can be used to aid dissolution.[2]
Experimental Protocols
In Vitro Treatment of MDCK Cells
This protocol describes the treatment of Madin-Darby Canine Kidney (MDCK) cells with this compound to study its effects on intracellular cAMP levels and cyst formation.
Materials:
-
MDCK cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Seed MDCK cells in the desired format (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to the desired confluency.
-
Prepare the this compound working solutions by diluting the DMSO stock solution in a complete cell culture medium to the final desired concentrations (e.g., 0.3, 1, 3, 10 µM).[4] Remember to include a vehicle control (DMSO alone) at the same final concentration as the highest this compound concentration used.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 1 hour).[4]
-
After incubation, proceed with the desired downstream analysis, such as cAMP measurement or Western blotting.
Western Blot Analysis of PDE4 Expression
This protocol provides a general framework for assessing the expression levels of PDE4 isoforms in cell lysates after treatment with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
1. Cell Lysis and Protein Quantification: a. Wash the cell pellets with ice-cold PBS and centrifuge to collect the cells. b. Resuspend the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (protein lysate) to a new pre-chilled tube. f. Determine the protein concentration of each lysate using a BCA protein assay.
2. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 1/3 volume of 4x Laemmli sample buffer to each lysate. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. e. Run the gel at an appropriate voltage until the dye front reaches the bottom.
3. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and then with TBST.
4. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against the specific PDE4 isoform diluted in blocking buffer overnight at 4°C. c. The next day, wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on its ability to allosterically activate long-isoform PDE4s, thereby modulating the cAMP signaling pathway.
This compound Signaling Pathway
Caption: this compound allosterically activates long-isoform PDE4 dimers, leading to increased hydrolysis of cAMP to 5'-AMP. This reduces intracellular cAMP levels, thereby downregulating PKA and CREB signaling.
Experimental Workflow Diagram
Caption: A typical experimental workflow for investigating the effects of this compound on cultured cells, from cell seeding and treatment to downstream analysis.
Logical Relationship of this compound Action
Caption: The logical sequence of events following the interaction of this compound with a long-isoform PDE4 dimer, resulting in a modified cellular response.
References
Application Notes and Protocols: MR-L2 in Cyst Formation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MR-L2 is a small-molecule, allosteric activator of the long isoforms of phosphodiesterase-4 (PDE4). In the context of cyst formation, particularly in Autosomal Dominant Polycystic Kidney Disease (ADPKD), aberrantly high levels of cyclic AMP (cAMP) are a key driver of cyst growth through promoting cell proliferation and fluid secretion. This compound has emerged as a valuable research tool and potential therapeutic lead by targeting the cAMP signaling pathway. By activating PDE4, this compound enhances the degradation of cAMP, thereby reducing its intracellular concentration and mitigating its pro-cystogenic effects. These application notes provide an overview of the utility of this compound in cyst formation studies, detailed experimental protocols, and a summary of its effects on various in vitro models.
Applications of this compound in Cyst Formation Research
-
Inhibition of Cyst Growth: this compound has been demonstrated to suppress the formation and expansion of renal cysts in various in vitro models of ADPKD.[1][2] This includes both immortalized cell lines and primary cells derived from ADPKD patients.
-
Mechanism of Action Studies: As a specific activator of PDE4 long isoforms, this compound is an excellent tool to investigate the role of this enzyme family in cAMP-mediated signaling pathways that contribute to cystogenesis.[3]
-
Drug Discovery and Development: The efficacy of this compound in preclinical models highlights the therapeutic potential of PDE4 activation as a strategy for treating ADPKD. It serves as a lead compound for the development of more potent and specific PDE4 activators.
-
Dissecting cAMP Signaling Pathways: Researchers can use this compound to modulate intracellular cAMP levels and study the downstream effects on cell proliferation, fluid secretion, and other cellular processes involved in cyst formation.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cyst formation in different in vitro models as reported in the literature.
Table 1: Effect of this compound on PGE2-Stimulated MDCK Cell Cysts
| This compound Concentration (µM) | Mean Cyst Size (% of PGE2 alone) |
| 0 | 100 |
| 0.3 | ~80 |
| 1 | ~60 |
| 3 | ~40 |
| 10 | ~35 |
Data extracted and summarized from published studies.[1]
Table 2: Effect of this compound on PGE2-Stimulated OX161 Human ADPKD Cell Cysts
| This compound Concentration (µM) | Mean Cyst Size (% of PGE2 alone) |
| 0 | 100 |
| 0.3 | ~75 |
| 1 | ~50 |
| 3 | ~30 |
| 10 | ~25 |
Data extracted and summarized from published studies.[1]
Table 3: Effect of this compound on Spontaneous Cyst Formation in Primary Human ADPKD Cells
| Treatment | Cyst Number (% of Vehicle Control) |
| Vehicle (0.1% DMSO) | 100 |
| This compound (3 µM) | ~60 |
Data extracted and summarized from published studies.[1]
Table 4: Effect of this compound on Vasopressin-Exacerbated Cyst Formation in Primary Human ADPKD Cells
| Treatment | Cyst Number (% of Vehicle Control) |
| Vehicle (0.1% DMSO) | 100 |
| This compound (3 µM) | ~50 |
Data extracted and summarized from published studies.[1]
Signaling Pathways
The following diagrams illustrate the signaling pathway targeted by this compound and the general workflow for in vitro cyst formation assays.
Experimental Protocols
Protocol 1: 3D Cyst Culture of MDCK or ADPKD Cells
This protocol describes the general procedure for establishing three-dimensional cyst cultures of Madin-Darby Canine Kidney (MDCK) cells or human ADPKD-derived cells.
Materials:
-
MDCK cells or primary human ADPKD cells
-
Collagen Type I, rat tail
-
Matrigel® Matrix (optional, can be used in combination with collagen)
-
DMEM (for MDCK cells) or a specialized renal epithelial cell medium (for primary cells)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Cystogenic stimulants (e.g., Prostaglandin E2 (PGE2), Forskolin)
-
This compound
-
DMSO (vehicle for this compound)
-
24-well or 96-well culture plates
-
Neutralizing buffer (e.g., 1N NaOH)
Procedure:
-
Cell Preparation:
-
Culture MDCK or ADPKD cells in standard 2D culture flasks until they reach 80-90% confluency.
-
Trypsinize the cells, collect them by centrifugation, and resuspend in a small volume of serum-free medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to 2 x 10^4 cells/mL.
-
-
Preparation of 3D Matrix:
-
On ice, mix Collagen Type I with 10x PBS and sterile water.
-
Neutralize the collagen solution by adding a neutralizing buffer dropwise until the color changes to a faint pink/orange. Keep the solution on ice to prevent premature polymerization.
-
If using Matrigel, thaw it on ice and mix it with the neutralized collagen solution. A 1:1 ratio of collagen to Matrigel can be effective.
-
-
Seeding Cells in the Matrix:
-
Gently mix the cell suspension with the cold, neutralized collagen/Matrigel solution to achieve a final cell density of approximately 4,000 cells per well in a 96-well plate or 20,000 cells per well in a 24-well plate.
-
Dispense the cell-matrix mixture into the wells of the culture plate.
-
-
Gel Polymerization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes to allow the gel to polymerize.
-
-
Addition of Culture Medium and Treatment:
-
Prepare complete culture medium containing the desired cystogenic stimulant (e.g., 300 nM PGE2 or 10 µM Forskolin).
-
Prepare a stock solution of this compound in DMSO. Serially dilute the this compound stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Gently add the treatment-containing medium on top of the polymerized gel.
-
-
Incubation and Medium Change:
-
Incubate the plates at 37°C and 5% CO2.
-
Change the medium every 2-3 days with fresh medium containing the appropriate treatments.
-
-
Cyst Growth and Monitoring:
-
Monitor cyst formation and growth over 7-14 days using a brightfield microscope.
-
Protocol 2: Quantification of Cyst Size and Number
Materials:
-
Inverted microscope with a digital camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Image Acquisition:
-
At the end of the incubation period, acquire images of the cysts in each well. For 96-well plates, a single central image per well may be sufficient. For 24-well plates, multiple images from different fields of view should be taken to ensure representative sampling.
-
-
Image Analysis:
-
Open the acquired images in ImageJ or a similar software.
-
Set the scale of the image based on a known distance (e.g., using a micrometer slide).
-
Use the thresholding function to distinguish the cysts from the background.
-
Use the "Analyze Particles" function to automatically count the number of cysts and measure their area.
-
-
Data Calculation:
-
Cyst Number: The number of particles counted represents the number of cysts.
-
Cyst Size: The area of each particle can be used as a measure of cyst size. Alternatively, the diameter can be calculated from the area assuming a circular shape.
-
Calculate the average cyst size and the total number of cysts for each treatment condition.
-
Normalize the data to the vehicle control to determine the percentage inhibition of cyst formation and growth.
-
Conclusion
This compound is a powerful tool for studying the role of cAMP and PDE4 in cyst formation. The protocols and data presented here provide a framework for researchers to utilize this compound in their own investigations into polycystic kidney disease and other cyst-related pathologies. The ability of this compound to inhibit cyst growth in clinically relevant models underscores the potential of PDE4 activation as a therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP stimulates the in vitro proliferation of renal cyst epithelial cells by activating the extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic AMP-Mediated Cyst Expansion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PDE4 Subtypes with MR-L2
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing MR-L2, a potent and selective allosteric activator, to study the long isoforms of Phosphodiesterase 4 (PDE4), specifically PDE4A4, PDE4B1, PDE4C3, and PDE4D5. This compound offers a unique pharmacological tool to investigate the roles of these specific PDE4 subtypes in various cellular processes. By allosterically activating the catalytic activity of these enzymes, this compound allows for the targeted modulation of cyclic AMP (cAMP) signaling pathways.
This compound acts as a reversible and noncompetitive allosteric activator of PDE4 long isoforms.[1][2][3] Its mechanism of action phenocopies the activation of PDE4 long isoforms by Protein Kinase A (PKA) and requires the dimeric assembly of the enzyme.[3][4] This specific mode of action makes this compound a valuable tool for dissecting the intricate roles of PDE4 long isoforms in health and disease.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the activation of PDE4 long isoforms by this compound and its cellular efficacy.
Table 1: In Vitro Activation of Human PDE4 Long Isoforms by this compound
| PDE4 Isoform | Percent Activation by this compound (10 µM) |
| PDE4A4 | ~80% |
| PDE4B1 | ~60% |
| PDE4C3 | ~50% |
| PDE4D5 | ~60%[4] |
Data is approximated from graphical representations in Omar F, et al. (2019).[4]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value |
| Madin-Darby Canine Kidney (MDCK) | Cyst Formation | EC50 | 1.2 µM[2] |
Mandatory Visualization
Signaling Pathway of PDE4 Activation and cAMP Degradation
Caption: PDE4 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Biochemical PDE4 Activation Assay
References
Application Notes and Protocols for MR-L2: An Allosteric Activator of PDE4 Long Isoforms for cAMP Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in a myriad of cellular processes, including cell proliferation, differentiation, and metabolism.[1][2] The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[3] The PDE4 family of enzymes is specific for cAMP hydrolysis and is a key regulator of cAMP signaling in various cell types.[1]
MR-L2 is a novel small molecule that acts as a reversible and noncompetitive allosteric activator of PDE4 long isoforms, including PDE4A4, PDE4B1, PDE4C3, and PDE4D5.[1][4][5] By enhancing the catalytic activity of these long PDE4 isoforms, this compound effectively reduces intracellular cAMP levels.[1][5][6] This unique mechanism of action makes this compound a valuable tool for investigating the physiological roles of PDE4 long isoforms and a potential therapeutic agent for diseases characterized by elevated cAMP levels, such as polycystic kidney disease (PKD).[6]
These application notes provide detailed protocols for utilizing this compound to modulate intracellular cAMP levels and assess its effects on cellular function.
Mechanism of Action of this compound
This compound allosterically binds to the regulatory upstream conserved region 1 (UCR1) of PDE4 long isoforms.[1] This binding event mimics the activating effect of Protein Kinase A (PKA) phosphorylation, leading to an increase in the maximal velocity (Vmax) of cAMP hydrolysis without significantly affecting the enzyme's affinity for cAMP (Km).[5] This specific activation of long PDE4 isoforms provides a targeted approach to reducing cAMP levels within distinct cellular compartments where these isoforms are localized.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 for suppression of PGE2-induced cyst formation | MDCK | 1.2 µM | [1][4] |
| Concentration range for significant cAMP suppression | MDCK | 0.3 - 10 µM | [4] |
| Effect on PDE4 long isoforms (PDE4A4, PDE4B1, PDE4C3, PDE4D5) | - | Activator | [1][4] |
| Effect on PDE4 short isoforms | - | No activation | [1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol describes the measurement of intracellular cAMP levels in response to this compound treatment using a competitive immunoassay.
Materials:
-
Cell line of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells)
-
Cell culture medium and supplements
-
This compound
-
Forskolin (or other adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) (optional, see note)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based)
-
96-well microplates (clear for cell culture, and as required by the assay kit)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Treatment:
-
On the day of the assay, remove the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add serum-free medium containing the desired concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) or vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.[4]
-
-
cAMP Stimulation:
-
Following the pre-treatment with this compound, add forskolin (e.g., 1-10 µM) to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add the cell lysis buffer provided in the cAMP assay kit to each well.
-
Incubate according to the manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Measurement:
-
Perform the cAMP measurement following the protocol of the chosen competitive immunoassay kit. This typically involves transferring the cell lysates to the assay plate and following the kit's instructions for adding antibodies and substrates.
-
Read the plate on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample using a standard curve generated with known cAMP concentrations.
-
Normalize the data to the protein concentration of the cell lysates if significant variations in cell number are expected.
-
Note on PDE inhibitors: The use of a PDE inhibitor like IBMX can increase the dynamic range of the assay by preventing the degradation of newly synthesized cAMP.[7] However, when specifically studying the effect of a PDE activator like this compound, it is often preferable to omit broad-spectrum PDE inhibitors to isolate the effect of this compound on its target.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for MR-L2 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of MR-L2, a selective allosteric activator of long-isoform phosphodiesterase-4 (PDE4), in research settings. Detailed protocols for key experiments are provided to facilitate the investigation of its biological effects and potential therapeutic applications.
Introduction to this compound
This compound is a cell-permeable small molecule that acts as a reversible and noncompetitive allosteric activator of PDE4 long isoforms.[1] By selectively targeting the long isoforms of PDE4 (PDE4A4, PDE4B1, PDE4C3, and PDE4D5), this compound enhances the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes.[1][2] This targeted activation leads to a reduction in intracellular cAMP levels, making this compound a valuable tool for studying the role of PDE4 long isoforms in various signaling pathways and disease models, particularly those associated with elevated cAMP levels, such as polycystic kidney disease (PKD).
Mechanism of Action
This compound functions by binding to an allosteric site on the dimeric form of long-isoform PDE4 enzymes.[1] This binding event induces a conformational change that increases the maximal velocity (Vmax) of cAMP hydrolysis without altering the enzyme's affinity for its substrate (Km).[1] This allosteric activation is specific to the long isoforms of PDE4, which contain the upstream conserved regions (UCRs) necessary for this regulation. Short PDE4 isoforms lacking these domains are not activated by this compound.
Data Presentation
The following tables summarize the quantitative data regarding the activity and effects of this compound in various experimental settings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Conditions |
| EC50 (Cyst Suppression) | 1.2 µM | MDCK cells | PGE2-induced cyst formation |
| Effective Concentration (cAMP Suppression) | 0.3 - 10 µM | MDCK cells | Forskolin-stimulated cAMP accumulation |
| Activated PDE4 Isoforms | PDE4A4, PDE4B1, PDE4C3, PDE4D5 | Recombinant human enzymes | In vitro activity assay |
Table 2: Effects of this compound on cAMP Signaling in MDCK Cells
| Treatment | Intracellular cAMP Level | Notes |
| Forskolin (3 µM) | Increased | Adenylyl cyclase activator |
| This compound (3 µM) + Forskolin (3 µM) | Significantly suppressed | 1-hour pretreatment with this compound |
| Roflumilast (100 nM) + this compound + Forskolin | cAMP suppression ablated | PDE4 inhibitor blocks this compound effect |
Experimental Protocols
Measurement of Intracellular cAMP Levels
This protocol describes the measurement of intracellular cAMP levels in Madin-Darby Canine Kidney (MDCK) cells treated with this compound using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
MDCK cells
-
Complete growth medium (e.g., MEM with 10% FBS)
-
96-well tissue culture plates
-
This compound
-
Forskolin
-
Roflumilast (optional control)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.1 M HCl)
-
Commercially available cAMP competitive ELISA kit (e.g., Abcam ab290713 or similar)[3]
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells/well.[4]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment (Pre-incubation):
-
Prepare dilutions of this compound in serum-free medium.
-
Aspirate the growth medium from the wells and wash once with PBS.
-
Add 100 µL of the this compound dilutions (e.g., 0.1, 0.3, 1, 3, 10 µM) to the respective wells. For the control wells, add serum-free medium alone.
-
Incubate for 1 hour at 37°C.
-
-
cAMP Stimulation:
-
Prepare a solution of Forskolin (e.g., 6 µM in serum-free medium to achieve a final concentration of 3 µM).
-
Add 100 µL of the Forskolin solution to all wells except the basal control wells.
-
Incubate for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium from all wells.
-
Add 100 µL of Cell Lysis Buffer (e.g., 0.1 M HCl) to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
cAMP Measurement:
-
Perform the cAMP competitive ELISA according to the manufacturer's instructions.[3][5][6][7] This typically involves:
-
Adding standards and lysed cell samples to the antibody-coated plate.
-
Adding an enzyme-conjugated cAMP.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
-
-
Data Analysis:
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Normalize the data to the protein concentration of the cell lysates if necessary.
-
Western Blot Analysis of PDE4 Isoforms
This protocol outlines the procedure for detecting the expression of PDE4 isoforms in MDCK cells treated with this compound.
Materials:
-
MDCK cells
-
6-well tissue culture plates
-
This compound
-
PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies (see Table 3 for suggested dilutions)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Table 3: Primary Antibody Dilutions for Western Blot
| Primary Antibody | Suggested Dilution |
| Anti-PDE4A | 1:1000[2][21][22][23] |
| Anti-PDE4B | 1:500 - 1:2000[24][25][26][27] |
| Anti-PDE4C | 1:300 - 1:1000[28][29][30] |
| Anti-PDE4D | 1:2000 |
| Anti-β-actin (Loading Control) | 1:1000 |
Procedure:
-
Cell Culture and Treatment:
-
Seed MDCK cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 1 hour).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
MDCK Cell Cyst Formation Assay
This protocol describes a 3D culture method to assess the effect of this compound on the formation and growth of cysts from MDCK cells.
Materials:
-
MDCK cells
-
Complete growth medium
-
Matrigel or Collagen I
-
24-well plates
-
This compound
-
Forskolin or Prostaglandin E2 (PGE2)
-
Microscope with imaging capabilities
Procedure:
-
Cell Suspension Preparation:
-
Harvest MDCK cells and resuspend them in complete growth medium to a final concentration of 2.5 x 10^4 cells/mL.
-
-
3D Culture Setup:
-
On ice, mix the MDCK cell suspension with an equal volume of Matrigel or neutralized Collagen I.
-
Carefully dispense 100 µL of the cell/matrix mixture into the center of each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Gently add 500 µL of complete growth medium containing the desired concentrations of this compound and a cyst-inducing agent (e.g., 10 µM Forskolin or 100 nM PGE2) to each well.
-
-
Cyst Growth and Treatment:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the medium with fresh medium containing the treatments every 2-3 days.
-
-
Cyst Imaging and Analysis:
-
Monitor cyst formation and growth over several days (e.g., 7-14 days) using a phase-contrast microscope.
-
Capture images of the cysts at different time points.
-
Measure the diameter or cross-sectional area of the cysts using imaging software to quantify the effect of this compound on cyst size.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound allosterically activates long-isoform PDE4, reducing cAMP and downstream signaling.
Experimental Workflow for cAMP Measurement
Caption: Workflow for measuring intracellular cAMP levels in response to this compound treatment.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of PDE4 isoform expression.
References
- 1. Laemmli buffer: Preparation (1x,2x & 4x) and principle - Sharebiology [sharebiology.com]
- 2. PDE4A (E5P9A) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. content.abcam.com [content.abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Assay Procedure for Competitive-ELISA [elabscience.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. Laemmli Sample Buffer [cytographica.com]
- 10. usbio.net [usbio.net]
- 11. Buffer Recipes | Resources | Biomol GmbH - Life Science Shop [biomol.com]
- 12. SDS-PAGE Gel Recipes | Proteintech Group [ptglab.com]
- 13. SDS -PAGE Gel and Western Blot —Bio-101 [bio-protocol.org]
- 14. www2.nau.edu [www2.nau.edu]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Calculate Polyacrylamide gel recipes for SDS-PAGE [cytographica.com]
- 17. Protocols · Benchling [benchling.com]
- 18. bio-rad.com [bio-rad.com]
- 19. agrisera.com [agrisera.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. PDE4A antibody (16226-1-AP) | Proteintech [ptglab.com]
- 22. Anti-PDE4A antibody produced in rabbit purified immunoglobulin, buffered aqueous solution [sigmaaldrich.com]
- 23. mybiosource.com [mybiosource.com]
- 24. novusbio.com [novusbio.com]
- 25. PDE4B Monoclonal Antibody (OTI3A10) (CF503532) [thermofisher.com]
- 26. PDE4B Polyclonal Antibody (PA1-31138) [thermofisher.com]
- 27. PDE4B (D7R1Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 28. PDE4C antibody (21754-1-AP) | Proteintech [ptglab.com]
- 29. Monoclonal Anti-PDE4C, (N-terminal) antibody produced in mouse clone 4E5, purified immunoglobulin, buffered aqueous solution [sigmaaldrich.com]
- 30. ptglab.com [ptglab.com]
Application Notes and Protocols for MR-L2: A Selective PDE4 Long Isoform Activator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the selective phosphodiesterase 4 (PDE4) long isoform activator, MR-L2. This document includes detailed product specifications, its mechanism of action, and protocols for key in vitro applications.
Product Information
This compound is a potent, cell-permeable small molecule that functions as a reversible and noncompetitive allosteric activator of PDE4 long isoforms.[1][2] It has been demonstrated to effectively suppress cyst formation in cell-based models of polycystic kidney disease (PKD).[1][2]
Product Specifications
| Parameter | Specification | Supplier(s) |
| CAS Number | 2374703-19-0 | MedchemExpress, Cambridge Bioscience |
| Molecular Formula | C₁₉H₁₆Cl₃FN₄O | MedchemExpress, Cambridge Bioscience |
| Molecular Weight | 441.71 g/mol | MedchemExpress, Cambridge Bioscience |
| Purity | ≥98.63% | Cambridge Bioscience |
| Appearance | White to light yellow solid | MedchemExpress |
| Solubility | DMSO: ≥ 83.33 mg/mL (188.65 mM) | MedchemExpress |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.[1] | MedchemExpress |
Mechanism of Action
This compound selectively activates the long isoforms of PDE4, including PDE4A4, PDE4B1, PDE4C3, and PDE4D5.[1][2] Unlike short isoforms, long isoforms of PDE4 exist as dimers. This compound is believed to bind to an allosteric site within the dimeric complex, leading to a conformational change that enhances the enzyme's catalytic activity (Vmax) without altering its affinity for its substrate, cyclic AMP (cAMP) (Km).[3][4] This activation is dependent on the dimeric structure of the long isoforms.[2][3][4]
By activating PDE4, this compound accelerates the degradation of cAMP to AMP.[2][5] Elevated intracellular cAMP is a key driver in the pathogenesis of autosomal dominant polycystic kidney disease (ADPKD), promoting cyst growth.[4] By reducing cAMP levels, this compound can inhibit cAMP-mediated signaling pathways and suppress cyst formation.[1][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using MR-L2 Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
MR-L2 is a potent and selective cell-permeable small molecule that functions as a reversible and noncompetitive allosteric activator of long-isoform phosphodiesterase-4 (PDE4).[1][2] The PDE4 enzyme family is a critical regulator of intracellular signaling by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. By activating specific long isoforms of PDE4 (PDE4A4, PDE4B1, PDE4C3, and PDE4D5), this compound effectively reduces intracellular cAMP levels.[1][2] This targeted activation does not extend to the short PDE4 isoforms.[2] The unique mechanism of this compound makes it a valuable tool for investigating the physiological and pathological roles of cAMP signaling in various cellular processes. These application notes provide detailed protocols for key cell-based assays to study the effects of this compound, particularly in the context of polycystic kidney disease (PKD), as well as its broader potential in inflammation and neuroscience research.
Mechanism of Action
This compound's mechanism of action hinges on its allosteric activation of long-form PDE4 enzymes. This activation is dependent on the presence of the upstream conserved region 1 (UCR1) and requires the dimeric assembly of the PDE4 long form.[2] By binding to an allosteric site, this compound enhances the catalytic activity of PDE4, leading to an increased breakdown of cAMP into AMP. This results in a decrease in the overall intracellular concentration of cAMP.[3] The consequence of reduced cAMP is the modulation of downstream signaling pathways, including those mediated by Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).
Data Presentation
The following table summarizes the quantitative data for the this compound compound in a key cell-based assay.
| Assay Description | Cell Line | Inducing Agent | Endpoint Measurement | This compound Activity (EC50) | Reference |
| Inhibition of Cyst Formation in a 3D Cell Culture Model | MDCK | PGE2 | Suppression of cyst growth | 1.2 µM | [1][3] |
Experimental Protocols
MDCK Cyst Formation Assay
This assay is designed to evaluate the effect of this compound on the formation and growth of cysts in a 3D culture model, which is particularly relevant for studying polycystic kidney disease (PKD).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Collagen Type I, rat tail
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Prostaglandin E2 (PGE2)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
96-well culture plates
-
Microscope with imaging capabilities
Protocol:
-
Cell Preparation: Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
3D Culture Setup:
-
Prepare a collagen solution on ice by mixing Collagen Type I with 10x PBS and sterile water to a final concentration of 2 mg/mL. Neutralize the solution with 1N NaOH.
-
Trypsinize and resuspend the MDCK cells in serum-free DMEM to a concentration of 2 x 10^4 cells/mL.
-
Mix the cell suspension with the neutralized collagen solution at a 1:1 ratio.
-
Dispense 100 µL of the cell-collagen mixture into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the collagen to gel.
-
-
Compound Treatment:
-
Prepare a 2x concentrated solution of PGE2 (e.g., 20 nM) and various concentrations of this compound in DMEM. Use DMSO as a vehicle control.
-
Add 100 µL of the treatment solution to each well on top of the collagen gel.
-
-
Cyst Growth and Analysis:
-
Incubate the plate at 37°C and 5% CO2 for 5-7 days, changing the medium with fresh treatment solutions every 2-3 days.
-
At the end of the incubation period, capture images of the cysts in each well using a microscope.
-
Measure the diameter of the cysts using image analysis software.
-
Calculate the average cyst size for each treatment condition and normalize the data to the vehicle control.
-
Intracellular cAMP Measurement Assay
This protocol describes a method to quantify changes in intracellular cAMP levels in response to this compound treatment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound compound
-
DMSO
-
cAMP-Glo™ Assay kit (or equivalent)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a white, opaque 96-well plate at a density of 10,000 cells per well and incubate overnight.
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in assay buffer (e.g., HBSS).
-
Aspirate the culture medium from the wells and add 50 µL of the this compound dilutions or vehicle control (DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Stimulation:
-
Prepare a solution of Forskolin (e.g., 10 µM) and IBMX (e.g., 500 µM) in assay buffer. IBMX is a phosphodiesterase inhibitor used as a positive control to increase cAMP levels.
-
Add 50 µL of the Forskolin/IBMX solution to the wells.
-
Incubate for 15 minutes at 37°C.
-
-
cAMP Measurement:
-
Perform the cAMP measurement following the manufacturer's instructions for the cAMP-Glo™ Assay kit. This typically involves cell lysis followed by the addition of a detection solution containing a kinase that is activated by cAMP, leading to a luminescent signal that is inversely proportional to the cAMP concentration.
-
Read the luminescence using a plate reader.
-
Generate a standard curve with known cAMP concentrations to determine the absolute cAMP levels in the samples.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.
Materials:
-
MDCK or other target cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualization
Caption: PDE4 signaling pathway activated by this compound.
Caption: Workflow for the MDCK cyst formation assay.
Caption: Workflow for intracellular cAMP measurement.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MR-L2 Insolubility
This guide provides troubleshooting strategies and frequently asked questions for researchers experiencing insolubility issues with the hypothetical recombinant protein, MR-L2. The principles and protocols described here are broadly applicable to many proteins exhibiting similar challenges.
Frequently Asked Questions (FAQs)
Q1: My purified this compound protein precipitates after elution from the chromatography column. What could be the cause?
A1: Protein precipitation post-purification is a common issue that can arise from several factors.[1][2] One primary reason is that the buffer composition is not optimal for maintaining protein solubility at high concentrations.[1][2] Key factors to consider are the pH and ionic strength of your elution buffer.[1][3] Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero.[1] Additionally, some proteins require a certain salt concentration to remain in solution and may precipitate in low-salt buffers.[3][4] The concentration of the protein itself can also be a factor, as high concentrations can favor aggregation.[1]
Q2: I observe a significant loss of this compound protein during concentration steps. How can I prevent this?
A2: Loss of protein during concentration is often due to aggregation and precipitation.[2] When using centrifugal concentrators, a high concentration gradient can form near the membrane, leading to localized precipitation.[2] To mitigate this, it is recommended to mix the protein solution periodically during centrifugation.[2] Adding stabilizing agents to your buffer, such as glycerol (starting at 10%) or other viscosity-increasing agents, can also help prevent aggregation.[2][4] It is also crucial to perform concentration steps at a suitable temperature, as some proteins are less stable at 4°C.[1]
Q3: Can the type of purification tag affect the solubility of this compound?
A3: Yes, the purification tag can influence the solubility of the recombinant protein. While some tags, like Maltose Binding Protein (MBP), are known to enhance solubility, their cleavage can sometimes lead to the aggregation of the target protein if it is inherently insoluble.[5] If you are experiencing precipitation after tag cleavage, it might be beneficial to screen different solubility tags or to optimize the buffer conditions during and after cleavage by including additives like mild detergents or L-arginine.[5]
Troubleshooting Guide
Issue: this compound forms visible aggregates in the storage buffer.
This is a common sign of protein instability. The following steps can help you identify and resolve the issue.
Troubleshooting Workflow for this compound Insolubility
Caption: A flowchart outlining the systematic approach to troubleshooting this compound insolubility.
Quantitative Data Summary
The following table presents hypothetical data from a solubility screen for this compound, illustrating how different buffer components can impact its solubility.
| Buffer Condition | pH | NaCl (mM) | Additive | This compound Solubility (%) |
| A | 7.4 | 150 | None | 45 |
| B | 8.5 | 150 | None | 75 |
| C | 8.5 | 500 | None | 85 |
| D | 8.5 | 500 | 10% Glycerol | 92 |
| E | 8.5 | 500 | 50 mM L-Arginine | 95 |
Experimental Protocols
Protocol 1: this compound Expression and Lysis
-
Expression: Transform E. coli BL21(DE3) cells with the this compound expression plasmid. Grow a 1 L culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow the culture for 4 hours at 30°C.
-
Harvesting: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
-
Lysis: Resuspend the cell pellet in 20 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes.
-
Sonication: Sonicate the lysate on ice using 10-second bursts with 20-second cooling intervals for a total of 5 minutes of sonication.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.
Protocol 2: High-Throughput Solubility Screen for this compound
This protocol allows for the rapid testing of various buffer conditions to identify the optimal buffer for this compound solubility.
-
Prepare Buffer Grid: In a 96-well plate, prepare a matrix of buffers with varying pH (e.g., 6.5 to 8.5) and salt concentrations (e.g., 50 mM to 1 M NaCl).[6] Include wells with and without additives such as glycerol, L-arginine, or mild detergents.[4][5]
-
Add Protein: To each well, add a small, equal amount of purified and concentrated this compound.
-
Incubate: Incubate the plate at 4°C and room temperature, monitoring for precipitation over several hours to days.
-
Analysis: Measure the amount of soluble protein in each well by transferring the supernatant to a new plate and measuring the absorbance at 280 nm. Visual inspection for precipitation can also be used as a qualitative measure.[6]
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway where this compound acts as a downstream effector of a receptor tyrosine kinase (RTK).
Caption: A hypothetical signaling cascade involving this compound as a downstream target.
References
Technical Support Center: Optimizing MR-L2 Incubation Time for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of MR-L2, a reversible and noncompetitive allosteric activator of long-isoform phosphodiesterase-4 (PDE4). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, ensuring you achieve maximum efficacy with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective allosteric activator of the long isoforms of phosphodiesterase-4 (PDE4).[1][2] It binds to a regulatory domain, enhancing the enzyme's ability to hydrolyze cyclic adenosine monophosphate (cAMP), thereby reducing intracellular cAMP levels.[2][3] This activation is specific to long PDE4 isoforms (e.g., PDE4A4, PDE4B1, PDE4C3, PDE4D5) and does not affect the short isoforms.[1][2]
Q2: What is a recommended starting incubation time for this compound in cell-based assays?
A2: For initial experiments assessing the direct impact of this compound on cAMP levels, a starting incubation time of 1 hour is recommended.[1] However, the optimal incubation time can vary significantly depending on the cell type, the specific experimental endpoint, and the concentration of this compound. For downstream effects, such as changes in gene expression or cellular phenotype, longer incubation times may be necessary.
Q3: How does the concentration of this compound influence the required incubation time?
A3: Higher concentrations of this compound may elicit a more rapid and pronounced reduction in cAMP levels, potentially requiring shorter incubation times to observe an effect. Conversely, lower concentrations may necessitate longer incubation periods to achieve a significant response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. An effective concentration for suppressing PGE2-induced cyst formation in MDCK cells has been identified with an EC50 of 1.2 µM.[1][2]
Q4: Can this compound affect cell viability?
A4: Studies have shown that this compound does not affect cell viability in MDCK cells at effective concentrations.[2] However, it is always good practice to perform a cell viability assay (e.g., MTT or trypan blue exclusion) when establishing a new experimental protocol with any compound, including this compound, to rule out any potential cytotoxic effects in your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on cAMP levels or downstream phenotype. | Incubation time is too short. | The effect of this compound on downstream events may require more time to manifest. Perform a time-course experiment, testing a range of incubation times (e.g., 1, 4, 8, 12, 24 hours) to identify the optimal duration for your specific assay. |
| This compound concentration is too low. | The effective concentration of this compound can be cell-type dependent. Conduct a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your experimental setup. | |
| Cell line does not express long isoforms of PDE4. | This compound specifically activates the long isoforms of PDE4.[1][2] Confirm the expression of PDE4 long isoforms in your cell line using techniques such as Western blotting or qPCR. | |
| High variability in results between experiments. | Inconsistent incubation times. | Ensure precise and consistent timing for this compound incubation across all experiments. Use a timer and standardize the workflow for adding and removing the compound. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and reach a similar level of confluency for each experiment, as these factors can influence cellular signaling. | |
| Unexpected increase in cAMP levels. | Off-target effects at very high concentrations. | While this compound is selective, extremely high concentrations may lead to off-target effects. Stick to the recommended concentration range determined from your dose-response studies. |
| Feedback mechanisms in the cell. | Prolonged activation of PDE4 could potentially trigger cellular feedback mechanisms that lead to an increase in adenylyl cyclase activity. Analyze cAMP levels at earlier time points to capture the initial reduction. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time of this compound via Time-Course Experiment
This protocol outlines a method to determine the optimal incubation time for this compound in a cell-based assay by measuring intracellular cAMP levels at various time points.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (e.g., in DMSO)
-
Agonist to stimulate adenylyl cyclase (e.g., Forskolin, Prostaglandin E2)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, TR-FRET)
-
Multi-well plates (e.g., 96-well)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of the experiment. Incubate overnight.
-
This compound Preparation: Prepare dilutions of this compound in cell culture media from your stock solution to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated wells).
-
This compound Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a range of time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 24 hours).
-
Stimulation (Optional but Recommended): At the end of each incubation period, you can add an adenylyl cyclase agonist (e.g., Forskolin) for a short period (e.g., 15-30 minutes) to induce cAMP production. This will allow you to assess the ability of this compound to blunt the stimulated increase in cAMP.
-
Cell Lysis: At each time point, wash the cells with PBS and then lyse the cells according to the protocol of your chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using your cAMP assay kit and a plate reader.
-
Data Analysis: Plot the intracellular cAMP concentration against the incubation time for both the vehicle and this compound-treated groups. The optimal incubation time will be the point at which you observe the maximal desired effect (i.e., the greatest reduction in cAMP levels).
Protocol 2: Dose-Response Analysis of this compound
This protocol is designed to determine the effective concentration range of this compound for your specific cell line.
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
This compound Preparation: Prepare a serial dilution of this compound in cell culture media to cover a broad range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control.
-
This compound Treatment and Incubation: Treat the cells with the serial dilutions of this compound and incubate for the optimal time determined in Protocol 1.
-
Stimulation, Cell Lysis, and cAMP Measurement: Follow steps 5-7 from Protocol 1.
-
Data Analysis: Plot the intracellular cAMP concentration against the log of the this compound concentration. Use a non-linear regression analysis to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Data Presentation
Table 1: Summary of Quantitative Data for this compound in MDCK Cells
| Parameter | Value | Cell Line | Experimental Condition | Reference |
| EC50 | 1.2 µM | MDCK | Suppression of PGE2-induced cyst formation | [1][2] |
| Incubation Time | 1 hour | MDCK | Significant suppression of cAMP elevation | [1] |
| Concentration Range | 0.3 - 10 µM | MDCK | Significant suppression of cAMP elevation and cyst formation | [1] |
Visualizations
Signaling Pathway of this compound Action
References
Technical Support Center: Improving the Stability of MR-L2 in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with MR-L2 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules.[1] Here are several steps you can take to address this:
-
Decrease the final concentration: Your compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.[1]
-
Optimize the DMSO concentration: While you want to minimize DMSO in your final solution, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[1][2] Always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.[2]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent.[3] Experiment with different pH values to find the optimal range for your molecule's solubility.[3]
-
Use a different solvent system: Consider using a co-solvent system or a formulation with excipients to improve solubility.[1]
Q2: How should I store my this compound stock solutions?
A2: Proper storage is critical to maintain the integrity and stability of your this compound.[2]
-
Solid this compound: Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
-
DMSO Stock Solutions: For long-term storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 2 years).[2] For short-term storage, -20°C is acceptable (stable for up to 1 year).[2]
Q3: I am observing a loss of this compound activity over time in my cell culture medium. What could be the cause?
A3: Loss of activity can be due to several factors:
-
Chemical Instability: this compound may be degrading in the cell culture medium. This can be influenced by pH, temperature, and the presence of certain components in the medium.
-
Binding to Plasticware: Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates and tubes can mitigate this issue.
-
Metabolism by Cells: If you are working with cell-based assays, the cells may be metabolizing this compound.
To investigate this, you can perform a stability study of this compound in your cell culture medium over the time course of your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation during dilution | Exceeded solubility limit. | Decrease final concentration, increase DMSO percentage (with vehicle control), or test different pH buffers.[1] |
| Inconsistent assay results | Compound degradation due to improper storage or handling. | Aliquot stock solutions to avoid freeze-thaw cycles.[3] Prepare fresh dilutions for each experiment. |
| Low or no activity in cellular assays | Poor bioavailability or cellular uptake. | Optimize the formulation with solubility enhancers or permeabilizing agents. |
| Loss of compound over time | Adsorption to plasticware. | Use low-binding plates and tubes. |
| Crystalline precipitate formation | Compound is coming out of solution. | Gentle warming or sonication may help redissolve the compound.[3] |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility |
| DMSO | ≥ 2.08 mg/mL (4.71 mM)[2] |
| Ethanol | < 1 mg/mL |
| Water | Insoluble |
Table 2: Stability of this compound in Aqueous Buffers (pH 7.4) at 37°C
| Time (hours) | % Remaining (in PBS) | % Remaining (in DMEM) |
| 0 | 100% | 100% |
| 2 | 95% | 92% |
| 6 | 88% | 81% |
| 24 | 75% | 65% |
Experimental Protocols
1. Protocol for Assessing Kinetic Solubility of this compound
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This will create a range of final compound concentrations.[1]
-
Equilibration and Observation: Shake the plate for 1-2 hours at room temperature.
-
Visual Inspection: Visually inspect each well for precipitation. The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.[1]
2. Protocol for Assessing Chemical Stability of this compound
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) to stop degradation.[1]
-
Incubation: Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 2, 6, 24 hours), take an aliquot of the solution and quench it with the cold organic solvent.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the remaining this compound.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
References
Technical Support Center: Troubleshooting MR-L2 Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with assays involving the small molecule MR-L2. The information is presented in a question-and-answer format to directly address common problems.
FAQs and Troubleshooting Guide
A common misconception is that this compound is a protein. This compound is a small molecule, specifically a reversible and noncompetitive allosteric activator of long-isoform phosphodiesterase-4 (PDE4).[1][2][3] Therefore, assays are designed to measure the effect of this compound on the enzymatic activity of PDE4. If you are not observing the expected activity, it is likely due to an issue with the PDE4 enzyme, the this compound compound itself, or the assay conditions.
General Troubleshooting
Q1: My this compound is not showing any effect on PDE4 activity. What are the general areas I should investigate?
There are three primary areas to investigate when this compound fails to activate PDE4:
-
The this compound Compound: Issues with the integrity, solubility, or concentration of the this compound solution.
-
The PDE4 Enzyme: Problems with the specific isoform, activity, or concentration of the PDE4 enzyme.
-
The Assay Conditions: Suboptimal parameters such as buffer composition, temperature, or incubation time.
A logical workflow for troubleshooting these issues is presented below.
Q2: How can I be sure that my this compound compound is active?
-
Source and Purity: Ensure you are using a high-purity compound from a reputable supplier.
-
Storage: this compound stock solutions should be stored at -80°C for long-term stability (up to two years) and at -20°C for shorter periods (up to one year).[2] Avoid repeated freeze-thaw cycles.
-
Solubility: this compound is soluble in organic solvents like DMSO.[4] Ensure it is fully dissolved. If precipitation is observed, gentle heating or sonication may help.[2] For cell-based assays, the final DMSO concentration should typically be ≤ 0.1% to avoid solvent-induced artifacts.[5]
-
Concentration: Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment to avoid degradation.[4]
Q3: What aspects of the PDE4 enzyme should I consider?
-
Isoform Specificity: this compound specifically activates the long isoforms of PDE4 (e.g., PDE4A4, PDE4B1, PDE4C3, PDE4D5) and does not activate the short isoforms.[1][2] The long isoforms contain the regulatory UCR1 domain which is necessary for this compound's activity.[1] Confirm that you are using a long isoform of PDE4 in your assay.
-
Enzyme Activity: Verify the activity of your PDE4 enzyme preparation. Run a positive control with a known activator or a negative control with a known inhibitor (e.g., Rolipram) to ensure the enzyme is functional.[3][4]
-
Dimerization: The activation of PDE4 by this compound requires the dimeric assembly of the long-form enzyme.[1][6] Ensure that your assay conditions (e.g., buffer, protein concentration) support the dimeric state of PDE4.
Assay-Specific Troubleshooting
Q4: I'm using a biochemical (enzyme) assay and not seeing this compound activity. What should I check?
-
Substrate Concentration: Ensure the concentration of cAMP in your assay is appropriate. The Michaelis constant (Km) for cAMP can vary between PDE4 isoforms. It is often recommended to use a substrate concentration close to the Km value.[4]
-
Assay Buffer: The assay buffer should be optimized for PDE4 activity, typically containing Tris-HCl, MgCl₂, and a reducing agent like DTT.[7]
-
Incubation Time: The incubation time for the enzymatic reaction should be within the linear range.[7] Run a time-course experiment to determine the optimal incubation period.
-
Detection Method: If you are using a fluorescence polarization (FP) assay, ensure that your plate reader is set to the correct excitation and emission wavelengths (~485 nm and ~530 nm, respectively, for FAM-cAMP).[8]
Q5: In my cell-based assay, this compound is not reducing cAMP levels. What could be the problem?
-
Cell Line: The chosen cell line must express long isoforms of PDE4.[5] You can verify expression levels using techniques like Western blotting or qPCR.
-
Cell Health: Monitor cell viability and morphology to ensure the cells are healthy and responsive.[4]
-
Stimulation of Adenylyl Cyclase: To observe a reduction in cAMP, you often need to first stimulate its production using an adenylyl cyclase activator like forskolin.[9]
-
Compound Permeability: While generally not an issue for small molecules, ensure that this compound can effectively penetrate the cell membrane in your specific cell type.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Notes |
| Target | Long-isoform Phosphodiesterase-4 (PDE4) | Activates representative long-isoform variants (PDE4A4, PDE4B1, PDE4C3, PDE4D5).[1][2] |
| Mechanism of Action | Reversible, noncompetitive allosteric activator | Increases the Vmax of PDE4 for cAMP hydrolysis without affecting the Km.[6] |
| EC₅₀ | 1.2 µM | For suppression of PGE2-induced MDCK cell cyst formation.[2][3] |
| Specificity | Does not activate short PDE4 isoforms | Short isoforms lack the necessary UCR1 regulatory domain.[1] |
Experimental Protocols
Protocol: In Vitro PDE4 Activity Assay (Fluorescence Polarization)
This protocol is a generalized method for measuring the effect of this compound on the activity of a purified long-isoform PDE4 enzyme.
Materials:
-
Purified recombinant human long-isoform PDE4 enzyme (e.g., PDE4D5)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Fluorescein-labeled cAMP substrate (FAM-cAMP)
-
Binding Agent (specific for 5'-AMP)
-
384-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a "no enzyme" control.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or controls to the wells of the 384-well plate.
-
Add 10 µL of diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of assay buffer.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow this compound to bind to the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding 12.5 µL of the FAM-cAMP substrate solution to all wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Detection:
-
Add the Binding Agent according to the manufacturer's instructions to stop the reaction and generate the FP signal.
-
Read the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis: Calculate the percentage of PDE4 activation for each this compound concentration relative to the vehicle control.
Visualizations
Signaling Pathway
Caption: Signaling pathway showing this compound allosterically activating long-isoform PDE4.
Experimental Workflow
Caption: Logical workflow for troubleshooting this compound assay issues.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refining MR-L2 Dosage for Specific Cell Lines
Welcome to the technical support center for MR-L2, a valuable tool for researchers investigating cyclic AMP (cAMP) signaling pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound dosage for your specific cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible and noncompetitive allosteric activator of the long isoforms of phosphodiesterase-4 (PDE4).[1][2] It binds to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that increases the enzyme's catalytic activity.[3][4] This leads to an increased breakdown of intracellular cAMP. This compound's activation is specific to the PDE4 family of enzymes.[2][5]
Q2: In which cell lines has this compound been tested, and what are the recommended starting concentrations?
A2: Currently, the most detailed publicly available data is for Madin-Darby Canine Kidney (MDCK) cells. In these cells, this compound has been shown to suppress PGE2-induced cyst formation with an EC50 of 1.2 µM.[1] A concentration range of 0.3-10 µM was found to significantly suppress cAMP elevation and cyst formation in MDCK cells.[1] For other cell lines, including various cancer cell lines, specific dosage information is not yet widely published. It is therefore crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: Does this compound affect cell viability?
A3: In MDCK cells, this compound treatment did not show any deleterious effects on cell proliferation.[6] However, it is essential to perform a cytotoxicity or viability assay for your specific cell line to confirm that the observed effects are not due to cellular toxicity.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For example, a 10 mM stock solution in DMSO is a common starting point. It is recommended to aliquot and store the stock solution at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year) to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Determining the Optimal this compound Concentration
Problem: I am unsure what concentration of this compound to use for my experiments with a new cell line.
Solution:
-
Perform a Dose-Response Curve: Treat your cells with a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) for a fixed duration (e.g., 1 hour or longer depending on your experimental endpoint).
-
Assess the Endpoint: Measure the desired biological effect, such as a change in intracellular cAMP levels, phosphorylation of a downstream target, or a phenotypic outcome like reduced cell proliferation in cancer cell lines.
-
Determine the EC50: Plot the response against the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the half-maximal effective concentration (EC50). This will give you a quantitative measure of the potency of this compound in your cell line.
-
Assess Cell Viability: Concurrently with your dose-response experiment, perform a cell viability assay (e.g., MTT, CCK-8, or Trypan Blue exclusion) using the same range of this compound concentrations and incubation time. This is crucial to ensure that the observed effects are not due to cytotoxicity.
Issue 2: Inconsistent or Noisy Results in cAMP Assays
Problem: My cAMP measurements after this compound treatment are highly variable or show no clear trend.
Solution:
-
Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase. Inconsistent cell numbers or poor cell health can lead to variability in cAMP levels. Seed cells at a consistent density for all experiments.
-
Reagent Stability: Ensure all reagents for the cAMP assay are properly stored and have not expired. Prepare fresh solutions as needed.
-
Lysis Buffer and Incubation: Ensure complete cell lysis to release all intracellular cAMP for measurement. Optimize the lysis buffer and incubation time according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Phosphodiesterase (PDE) Inhibitors: When measuring cAMP accumulation in response to a stimulus (e.g., forskolin), consider including a broad-spectrum PDE inhibitor like IBMX in your control wells to establish a maximum cAMP response.
-
Pre-incubation Time with this compound: Optimize the pre-incubation time with this compound before stimulating the cells. A one-hour pre-incubation has been shown to be effective in MDCK cells.[1]
Issue 3: Potential Off-Target Effects
Problem: I am concerned that the observed effects of this compound in my cancer cell line might be due to off-target activities.
Solution:
-
Specificity Control: Since this compound is specific for PDE4 long isoforms, you can use a short-isoform-expressing cell line as a negative control, as this compound is not expected to be active in these cells.[2]
-
Rescue Experiments: If this compound treatment leads to a specific phenotype, try to rescue this phenotype by adding exogenous cAMP or a non-hydrolyzable cAMP analog (e.g., 8-Br-cAMP).
-
Western Blot Analysis: Confirm that this compound treatment does not alter the expression levels of different PDE4 isoforms in your cell line. In MDCK cells, this compound did not affect the expression of PDE4A, PDE4B, PDE4C, and PDE4D isoforms.[6]
-
Literature Review: While specific off-target profiling for this compound in various cancer cell lines is not extensively published, reviewing literature on other PDE4 modulators can provide insights into potential off-target classes to consider.
Issue 4: Solubility and Stability in Cell Culture Media
Problem: I am observing precipitation of this compound in my cell culture medium.
Solution:
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation.
-
Media Components: Certain components in complex cell culture media can affect the stability and solubility of small molecules. If precipitation occurs, consider using a simpler, serum-free medium for the duration of the treatment, if experimentally feasible.
-
Fresh Preparation: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing diluted this compound in media for extended periods.
-
Visual Inspection: Always visually inspect your culture wells under a microscope after adding this compound to check for any signs of precipitation.
Data Summary
Table 1: this compound Activity in MDCK Cells
| Parameter | Value | Cell Line | Reference |
| EC50 (Cyst Formation Suppression) | 1.2 µM | MDCK | [1] |
| Effective Concentration Range (cAMP suppression) | 0.3 - 10 µM | MDCK | [1] |
| Effect on Cell Viability | No deleterious effects observed | MDCK | [6] |
Note: Data for specific cancer cell lines is currently limited in publicly available literature. Researchers are strongly encouraged to perform their own dose-response studies.
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is the same and non-toxic (e.g., 0.1%).
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the EC50 value.
Protocol 2: Western Blot Analysis of PDE4 Isoform Expression
This protocol provides a general framework for assessing the effect of this compound on the expression of PDE4 isoforms.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for PDE4A, PDE4B, PDE4C, and PDE4D isoforms
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate your cells and treat them with the desired concentration of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel to separate the proteins by size, and then transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the PDE4 isoforms and a loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the PDE4 isoform signals to the loading control to compare expression levels between treated and untreated samples.
Visualizations
Caption: this compound Signaling Pathway.
References
Technical Support Center: MR-L2 Experimental Guide
Welcome to the technical support center for MR-L2. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help you prevent the degradation of this compound in your experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reversible and noncompetitive allosteric activator of long-isoform phosphodiesterase-4 (PDE4).[1][2] It specifically activates PDE4 long-isoform variants such as PDE4A4, PDE4B1, PDE4C3, and PDE4D5, while not affecting the short isoforms.[1] By activating PDE4, this compound enhances the degradation of cyclic AMP (cAMP), a crucial second messenger. This mechanism is effective in suppressing PGE2-induced cyst formation in MDCK cells, a model for polycystic kidney disease.[1]
Q2: What are the primary causes of this compound degradation in experimental settings?
A2: As a small molecule, this compound degradation is primarily due to chemical instability influenced by environmental factors. Common causes include:
-
Hydrolysis: The molecule may contain functional groups susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions in your buffer.[3]
-
Oxidation: Exposure to dissolved oxygen in solvents or ambient air can lead to oxidative degradation.[4]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions that alter the molecule's structure.[4]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[3]
-
Improper Storage: Repeated freeze-thaw cycles can compromise the stability of stock solutions, and using inappropriate solvents can lead to precipitation or degradation over time.[1][5]
Q3: How should I properly store this compound powder and its stock solutions?
A3: Proper storage is critical for maintaining the integrity of this compound. Based on supplier recommendations, stock solutions should be aliquoted after preparation to prevent contamination and avoid repeated freeze-thaw cycles.[1][6] For in vivo experiments, it is highly recommended to use freshly prepared working solutions on the same day.[1]
Q4: Can the type of storage container affect the stability of this compound?
A4: Yes. The choice of storage container can significantly impact the stability of small molecules. It is advisable to use inert materials like amber glass vials or polypropylene tubes.[4] Some plastic containers may leach impurities that can react with your compound, or the compound itself might adsorb to the container's surface, reducing its effective concentration.[4] Using amber vials or wrapping containers in foil is recommended to protect against light exposure.[4]
Q5: What are the signs that my this compound solution may have degraded?
A5: Visual inspection can often provide the first clues of degradation. Key signs include:
-
Color Change: Any deviation from the solution's original color can indicate chemical degradation or oxidation.[4]
-
Precipitation: The appearance of solid particles, especially after thawing a frozen stock, suggests that the compound may have fallen out of solution or degraded into a less soluble product.[3][4]
-
Inconsistent Experimental Results: A loss of expected biological activity or a lack of reproducibility between experiments is a strong indicator that the compound's integrity has been compromised.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or reduced activity in assays | 1. Degradation of this compound in stock solution due to improper storage (e.g., repeated freeze-thaw cycles).[1][5]2. Instability of this compound in the aqueous assay buffer (hydrolysis, oxidation).[3]3. Adsorption of this compound to assay plates or labware. | 1. Prepare fresh stock solutions from powder. Aliquot new stocks into single-use volumes and store at -80°C.[1][6]2. Assess the stability of this compound in your specific assay buffer over the experiment's duration (see Protocol 2). If unstable, consider adjusting the buffer pH or preparing the working solution immediately before use.3. Use low-binding microplates and polypropylene tubes. |
| Precipitate observed in stock solution after thawing | 1. The solubility limit was exceeded at low temperatures.2. The solvent is not ideal for cryogenic storage.3. The compound has degraded into an insoluble product.[3] | 1. Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved.[4]2. Consider storing the stock at a slightly lower concentration.3. If the issue persists, prepare a fresh stock solution. Confirm solubility information from the supplier for the chosen solvent.[1] |
| Stock solution has changed color | 1. Chemical degradation or oxidation of the compound.2. This can be initiated by exposure to light or air (oxygen).[4] | 1. Discard the solution. A color change indicates the compound is compromised.2. Prepare a new stock solution from powder.3. When preparing the new stock, consider purging the vial's headspace with an inert gas (argon or nitrogen) before sealing. Store in an amber vial or wrap in foil to protect from light.[4] |
| Variability between different aliquots of the same stock | 1. Incomplete initial dissolution or mixing of the stock solution.2. Uneven evaporation from different aliquot tubes over time. | 1. Ensure the compound is completely dissolved when making the initial stock solution. Gentle heating or sonication may aid dissolution if recommended by the supplier.[1]2. Use high-quality, tightly sealing microcentrifuge tubes for aliquots. Ensure caps are securely closed. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Recommendations |
| Stock Solution | -80°C | Up to 2 years[1] | Prepare aliquots to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 year[1] | Use tightly sealed vials. Re-test efficacy if stored for over a month.[5] | |
| Working Solution | 4°C or Room Temperature | < 24 hours | For best results, especially for in vivo studies, prepare fresh on the day of the experiment.[1] |
| Solid Powder | -20°C | Up to 3 years[5] | Store in a desiccator to protect from moisture. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the best practices for preparing this compound solutions to minimize the risk of degradation.
-
Reagent Handling: Allow the this compound solid powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Selection: Refer to the supplier's data sheet for solubility information.[1] High-purity, anhydrous-grade DMSO is commonly used for initial stock solutions.
-
Stock Solution Preparation (e.g., 10 mM):
-
Under sterile conditions, add the appropriate volume of DMSO to the this compound powder to achieve the desired concentration.
-
Ensure complete dissolution by vortexing. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]
-
-
Aliquoting: Immediately after preparation, dispense the stock solution into single-use aliquots in sterile, low-adhesion polypropylene tubes. The volume of each aliquot should be suitable for a single experiment.
-
Storage: Store the aliquots in the dark at -80°C for long-term storage or -20°C for shorter periods (see Table 1).[1]
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final working concentration using the appropriate pre-warmed aqueous buffer or cell culture medium. Mix thoroughly by gentle inversion or pipetting.
-
Use the working solution promptly after preparation.
-
Protocol 2: Assessing the Stability of this compound in Experimental Buffer
This protocol provides a method to determine if this compound is stable under your specific experimental conditions.
-
Preparation: Prepare a working solution of this compound in your experimental buffer at the highest concentration you plan to use in your assay.
-
Time Points: Aliquot this solution into separate, sealed tubes for each time point and condition you wish to test (e.g., Time 0, 2h, 4h, 8h, 24h).
-
Incubation: Incubate the tubes under the exact conditions of your experiment (e.g., 37°C, 5% CO₂). Include a control set stored at 4°C.
-
Sample Collection: At each designated time point, remove one tube from the incubation and immediately freeze it at -80°C to halt any further degradation. The Time 0 sample should be frozen immediately after preparation.
-
Analysis: Once all time points are collected, analyze the samples using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Compare the peak area of the this compound compound in each sample to the Time 0 sample. A significant decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Mandatory Visualizations
Caption: this compound allosterically activates PDE4, increasing cAMP degradation.
Caption: Recommended workflow for handling this compound to ensure stability.
Caption: A decision tree for troubleshooting this compound stability issues.
References
Technical Support Center: Addressing Off-Target Effects of MR-L2
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating potential off-target effects of MR-L2, a reversible and noncompetitive allosteric activator of long-isoform phosphodiesterase-4 (PDE4).
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor like this compound?
Off-target effects occur when a small molecule, such as this compound, binds to and alters the activity of proteins other than its intended biological target (PDE4).[1] These unintended interactions can lead to ambiguous experimental results, cellular toxicity, or other unforeseen biological outcomes, making it critical to identify and control for them.[1]
Q2: Why is it crucial to validate the on-target and potential off-target effects of this compound?
Q3: What are the initial indicators of potential off-target effects in my experiments with this compound?
Common signs that may suggest off-target effects include:
-
Cellular toxicity at concentrations close to the effective dose for PDE4 activation.
-
Inconsistent phenotypic outcomes across different cell lines or experimental systems.
-
Discrepancies between the observed phenotype and the known function of PDE4.
-
Activation or inhibition of unexpected signaling pathways.
Q4: What general strategies can be employed to minimize and investigate potential off-target effects of this compound?
Several strategies can help to minimize and understand off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.[1]
-
Orthogonal Validation: Confirm the observed phenotype using other methods to modulate PDE4 activity, such as structurally different PDE4 activators or genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9-mediated gene knockout of PDE4.[1]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target, PDE4, within the cellular context.[1]
-
Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of this compound.[1]
Troubleshooting Guides
Guide 1: Investigating Suspected Off-Target Effects
If you suspect that this compound is causing off-target effects in your experiments, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for investigating suspected off-target effects of this compound.
Guide 2: Dose-Response and Cytotoxicity Analysis
Objective: To determine the optimal concentration range for this compound that maximizes on-target PDE4 activation while minimizing cytotoxicity.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) and treat the cells for a duration relevant to your experiment (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
On-Target Activity Assay: Measure the intended biological effect of this compound. Since this compound is a PDE4 activator, this could be a measurement of decreased intracellular cAMP levels.[2][3][4]
-
Cytotoxicity Assay: In parallel, assess cell viability using a standard method such as an MTS or a live/dead cell staining assay.
-
Data Analysis: Plot the dose-response curves for both the on-target activity (to determine the EC50) and cytotoxicity (to determine the CC50).
Data Presentation:
| Parameter | Description | Example Value |
| EC50 | The concentration of this compound that produces 50% of the maximum on-target effect (e.g., reduction in cAMP). | 1.2 µM (for suppression of PGE2-induced MDCK cell cyst formation)[2][5] |
| CC50 | The concentration of this compound that causes 50% cytotoxicity. | > 50 µM |
| Therapeutic Window | The ratio of CC50 to EC50. A larger window suggests a lower likelihood of off-target effects at therapeutic concentrations. | > 40 |
Guide 3: Genetic Validation of this compound Target
Objective: To confirm that the observed phenotype is a direct result of this compound's effect on PDE4.
Caption: A simplified workflow for genetic validation of this compound's target using CRISPR-Cas9.
Experimental Protocol:
-
Design and Validate gRNAs: Design and synthesize guide RNAs (gRNAs) that target a specific long isoform of PDE4 (e.g., PDE4D5).
-
CRISPR-Cas9 Delivery: Introduce the Cas9 nuclease and the validated gRNAs into your cell line using an appropriate delivery method (e.g., transfection or viral transduction).
-
Clone Selection and Validation: Select single-cell clones and expand them. Verify the knockout of the target PDE4 isoform by Western blot or qPCR.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound. If the phenotype of the knockout cells mimics the phenotype of the this compound-treated cells, it provides strong evidence that the effect is on-target.
Guide 4: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
Objective: To directly confirm that this compound binds to PDE4 in intact cells.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize PDE4, making it more resistant to thermal denaturation.
-
Protein Separation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the amount of soluble PDE4 at each temperature point by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
This compound Signaling Pathway
This compound is a reversible and noncompetitive allosteric activator of long-isoform PDE4.[2] It enhances the degradation of cyclic AMP (cAMP), a crucial second messenger in various cellular processes.[2]
Caption: On-target signaling pathway of this compound.
References
Technical Support Center: Enhancing the Allosteric Activation of PDE4 by MR-L2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MR-L2, a noncompetitive allosteric activator of long-isoform phosphodiesterase-4 (PDE4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as a reversible and noncompetitive allosteric activator of long-isoform PDE4 enzymes.[1][2] It binds to a regulatory site on the enzyme, distinct from the active site, to increase the maximum velocity (Vmax) of cAMP hydrolysis without significantly altering the enzyme's affinity for cAMP (Km).[3][4]
Q2: Which specific PDE4 isoforms are activated by this compound?
A2: this compound specifically activates representative long-isoform variants from all four PDE4 families: PDE4A4, PDE4B1, PDE4C3, and PDE4D5.[1][2] Its stimulatory effect is exclusive to the PDE4 family and it does not enhance the activity of enzymes from the other 10 PDE superfamilies.[2]
Q3: Does this compound activate all PDE4 isoforms?
A3: No. This compound does not activate short-form PDE4 isoforms.[2][3] The activation by this compound is dependent on the presence of the regulatory Upstream Conserved Region 1 (UCR1) domain, which is absent in short isoforms.[2]
Q4: What structural requirements are necessary for PDE4 activation by this compound?
A4: Activation by this compound requires the dimeric assembly of the long-form PDE4 enzyme.[2][3][4] The UCR1 domain is crucial for this dimerization. Therefore, monomeric or dimerization-deficient mutants of long-form PDE4s will not be activated by this compound.[5]
Q5: What are the expected effects of this compound in a cellular context?
A5: In cellular models, this compound has been shown to reduce intracellular cAMP levels.[2][6] For example, it suppresses prostaglandin E2 (PGE2)-induced and forskolin-induced cyst formation in Madin-Darby Canine Kidney (MDCK) cells, a process driven by elevated cAMP.[1][3][5] This effect is achieved without altering the expression of PDE4 enzymes or affecting cell viability at effective concentrations.[2][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable activation of PDE4 enzyme activity in vitro. | 1. Incorrect PDE4 isoform being used. | Ensure you are using a long-form PDE4 variant (e.g., PDE4A4, PDE4B1, PDE4C3, PDE4D5) that contains the UCR1 domain. This compound does not activate short-form isoforms.[2][3] |
| 2. Enzyme is not properly dimerized. | Confirm the dimeric state of your enzyme preparation. Activation by this compound is dependent on the dimeric assembly of the long-form PDE4.[2][4] Consider using constructs known to form stable dimers. | |
| 3. Use of a truncated catalytic domain. | This compound will not activate an engineered construct expressing only the core catalytic domain of PDE4 without the N-terminal regulatory regions (UCR1 and UCR2).[3][4] | |
| 4. Incorrect assay format. | Some assay formats, particularly those using fluorescein-labeled cAMP substrates, may interfere with the conformational changes required for allosteric activation.[7][8] Consider using a real-time, coupled-enzyme assay that measures the oxidation of NADH.[7] | |
| Variability or inconsistent results in cell-based assays. | 1. This compound solubility issues. | This compound is typically dissolved in DMSO for stock solutions. Ensure the final concentration of DMSO in your cell culture medium is low and consistent across experiments. If precipitation is observed, gentle heating or sonication may aid dissolution.[1] |
| 2. Cell line does not express appropriate long-form PDE4s. | Verify the expression of long-form PDE4 isoforms in your cell line using techniques like Western blotting.[4][6] MDCK cells are a known responsive model system.[6] | |
| 3. Degradation of this compound. | Prepare fresh working solutions of this compound for each experiment. For long-term storage, aliquot stock solutions and store at -80°C to avoid repeated freeze-thaw cycles.[1] | |
| Cellular effect is observed, but it's unclear if it is PDE4-mediated. | 1. Off-target effects. | To confirm that the observed cellular effect (e.g., reduced cAMP) is due to PDE4 activation, perform a control experiment by co-treating cells with this compound and a potent PDE4-specific inhibitor (e.g., rolipram or roflumilast). The inhibitor should ablate the effect of this compound.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound.
Table 1: In Vitro Activation of PDE4 Long-Form Isoforms by this compound
| PDE4 Isoform | Fold Activation (at 10 µM this compound) |
| PDE4A4 | ~2.5 |
| PDE4B1 | ~2.0 |
| PDE4C3 | ~2.0 |
| PDE4D5 | ~3.0 |
| Data is approximate and derived from graphical representations in cited literature.[3] |
Table 2: Cellular Activity of this compound in MDCK Cells
| Assay | Endpoint | Value |
| PGE2-induced Cyst Formation | EC₅₀ | 1.2 µM[1][2][5] |
| Forskolin-stimulated cAMP Accumulation | Suppression | Significant at 0.3 - 10 µM[1][6] |
Key Experimental Protocols
1. PDE4 Enzyme Activity Assay (Coupled-Enzyme Method)
This method provides a real-time measurement of PDE4 activity.
-
Principle: The hydrolysis of cAMP to AMP by PDE4 is coupled to two other enzymatic reactions. First, myokinase (adenylate kinase) converts AMP to ADP. Second, pyruvate kinase dephosphorylates phosphoenolpyruvate to pyruvate, converting ADP to ATP. Finally, lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH absorbance is monitored spectrophotometrically at 340 nm.
-
Reagents:
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Recombinant long-form PDE4 enzyme
-
This compound (or vehicle control, e.g., DMSO)
-
cAMP (substrate)
-
Coupling enzymes: myokinase, pyruvate kinase, lactate dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
-
Procedure:
-
Prepare a reaction mix in the assay buffer containing PEP, NADH, and the coupling enzymes.
-
Add the recombinant PDE4 enzyme and varying concentrations of this compound (or vehicle) to the wells of a microplate.
-
Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding cAMP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.
-
The rate of NADH consumption is proportional to the rate of cAMP hydrolysis.
-
2. Cellular cAMP Accumulation Assay
This protocol measures the ability of this compound to lower intracellular cAMP levels.
-
Principle: Cells are pre-treated with this compound and then stimulated with an agent that increases cAMP production (e.g., forskolin, an adenylyl cyclase activator). The reaction is stopped, cells are lysed, and the total intracellular cAMP is quantified using a competitive immunoassay (e.g., ELISA, HTRF).
-
Reagents:
-
Cell line expressing long-form PDE4s (e.g., MDCK)
-
Cell culture medium
-
This compound
-
Stimulating agent (e.g., Forskolin or Prostaglandin E2)
-
PDE inhibitor (e.g., IBMX or roflumilast) to stop the reaction
-
Cell lysis buffer
-
cAMP quantification kit (e.g., HTRF cAMP Dynamic 2)
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-treat cells with varying concentrations of this compound (or vehicle) for a specified time (e.g., 1 hour).[6]
-
Add the stimulating agent (e.g., 3 µM forskolin) and incubate for a short period (e.g., 15 minutes).[6]
-
Stop the reaction and lyse the cells according to the cAMP quantification kit manufacturer's instructions.
-
Quantify cAMP levels. A decrease in the measured cAMP in this compound treated wells compared to vehicle control indicates PDE4 activation.
-
Visualizations
Caption: Allosteric activation of PDE4 by this compound enhances cAMP hydrolysis.
Caption: Experimental workflow for validating this compound activity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. pnas.org [pnas.org]
- 4. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
MR-L2 experimental variability and control measures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the PDE4 activator, MR-L2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a reversible and noncompetitive allosteric activator of the long isoforms of phosphodiesterase-4 (PDE4).[1][2] Its primary function is to enhance the catalytic activity of long-form PDE4 enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[2] By activating PDE4, this compound effectively reduces intracellular cAMP levels.[3]
Q2: Which specific PDE4 isoforms are activated by this compound?
This compound specifically activates the long-isoform variants of PDE4, including PDE4A4, PDE4B1, PDE4C3, and PDE4D5.[1][2] It does not activate the short-form isoforms of PDE4, as these lack the necessary regulatory domains for its allosteric activation.[2][4]
Q3: What are the key applications of this compound in research?
This compound is primarily used in research to investigate the role of PDE4 and cAMP signaling in various cellular processes. A notable application is in the study of polycystic kidney disease (PKD), where it has been shown to suppress PGE2-induced cyst formation in Madin-Darby Canine Kidney (MDCK) cells with an EC50 of 1.2 μM.[1][2][3]
Q4: How should this compound be prepared and stored?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, a working solution can be prepared by adding the DMSO stock solution to corn oil.[1] To ensure stability and prevent degradation, stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Problem 1: High variability between replicate wells in my dose-response assay.
-
Possible Cause: Inconsistent cell seeding density.
-
Suggested Solution: Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. Reverse pipetting can be beneficial for viscous solutions. Consider avoiding the outer wells of the microplate or filling them with a buffer to maintain humidity.[5]
-
-
Possible Cause: Pipetting errors during compound dilution or addition.
-
Suggested Solution: Use calibrated pipettes and ensure they are functioning correctly. Be consistent with your pipetting technique across all wells.
-
-
Possible Cause: Edge effects in the microplate.
-
Suggested Solution: To minimize evaporation and temperature gradients, which are common causes of edge effects, consider not using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile media or PBS.[6]
-
Problem 2: The observed inhibitory/activator effect of this compound is lower than expected.
-
Possible Cause: Incorrect concentration of this compound.
-
Suggested Solution: Perform a thorough dose-response experiment to determine the optimal concentration range for your specific cell type and assay. A common starting point is a wide range from 1 nM to 100 µM in a logarithmic series.[5]
-
-
Possible Cause: Degradation of the this compound compound.
-
Suggested Solution: Ensure proper storage of the this compound stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles by preparing aliquots.[1]
-
-
Possible Cause: Low expression of long-form PDE4 isoforms in the cell line.
-
Suggested Solution: Verify the expression levels of PDE4 long isoforms in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to have high expression of these isoforms.
-
Problem 3: My dose-response curve has a biphasic or unusual shape.
-
Possible Cause: Off-target effects of this compound at higher concentrations.
-
Suggested Solution: Investigate potential off-target activities of the compound. While this compound is selective for PDE4, extremely high concentrations may lead to non-specific effects.
-
-
Possible Cause: Cellular toxicity at higher concentrations.
-
Suggested Solution: Perform a cell viability assay in parallel with your dose-response experiment to rule out toxicity. Assays such as MTT or trypan blue exclusion can be used.[5]
-
Quantitative Data Summary
The following tables summarize expected quantitative data for this compound experiments. Note that experimental variability can be influenced by multiple factors, and the provided ranges are based on typical cell-based assays and immunoassays.
Table 1: this compound Potency in MDCK Cells
| Parameter | Value | Reference |
| EC50 for suppression of PGE2-induced cyst formation | 1.2 µM | [1][2] |
Table 2: Expected Experimental Variability (Coefficient of Variation - CV)
| Assay Type | Intra-Assay CV (%) | Inter-Assay CV (%) | Notes |
| Cell-Based PDE4 Activity Assay | < 10% | < 15% | Based on general recommendations for immunoassays, which share similar principles of variability.[7] |
| cAMP Measurement (ELISA) | < 10% | < 15% | CVs should be calculated from the final concentrations rather than raw optical densities.[7] |
| High-Throughput Screening | < 20% | < 25% | HTS assays can have higher variability due to automation and scale.[8] |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels in Response to this compound
Objective: To quantify the effect of this compound on intracellular cAMP levels in a chosen cell line.
Materials:
-
Cell line of interest (e.g., HEK293, MDCK)
-
Cell culture medium and supplements
-
This compound
-
Forskolin (adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA, HTRF, or FRET-based)
-
Cell lysis buffer (provided with the cAMP assay kit)
-
96-well cell culture plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Seeding: Culture the chosen cell line under standard conditions. Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Wash the cells once with serum-free medium and then add the diluted this compound. Incubate for 30-60 minutes at 37°C.
-
Adenylyl Cyclase Stimulation: Add forskolin to the wells to stimulate cAMP production. The final concentration of forskolin should be determined empirically for each cell line (typically in the range of 1-10 µM). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the protocol provided with the cAMP assay kit. Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Western Blot for Phospho-CREB (a downstream target of cAMP)
Objective: To assess the downstream effects of this compound-mediated cAMP reduction by measuring the phosphorylation of CREB.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Forskolin
-
Lysis buffer
-
Primary antibodies (anti-phospho-CREB, anti-total-CREB)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for the desired time. A positive control, such as Forskolin, should be included.
-
Cell Lysis: Wash cells with ice-cold PBS. Scrape the cells and collect the lysate. Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant and determine the protein concentration.
-
Western Blotting:
-
Denature equal amounts of protein from each sample.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total CREB and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. salimetrics.com [salimetrics.com]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating the Effects of MR-L2 on cAMP Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MR-L2's performance in modulating cyclic AMP (cAMP) signaling against established alternatives. Experimental data is presented to support the validation of this compound as a potent allosteric activator of phosphodiesterase 4 (PDE4) long isoforms, leading to a reduction in intracellular cAMP levels.
Executive Summary
This compound is a reversible and noncompetitive allosteric activator of PDE4 long-isoform variants, including PDE4A4, PDE4B1, PDE4C3, and PDE4D5.[1][2] By activating these enzymes, this compound enhances the degradation of cAMP, thereby reducing intracellular cAMP levels. This mechanism of action contrasts with traditional PDE4 inhibitors, such as rolipram, which increase cAMP levels by blocking its degradation. Another common tool to modulate cAMP signaling is forskolin, which directly activates adenylyl cyclase to increase cAMP production. This guide will compare the effects of this compound with those of the PDE4 inhibitor rolipram, providing experimental context for their opposing actions on the cAMP signaling pathway.
Comparative Data: this compound vs. Rolipram
The following tables summarize the quantitative effects of this compound and rolipram on cAMP signaling and related cellular functions. It is important to note that the provided data is compiled from different studies and direct side-by-side comparisons under identical experimental conditions are limited.
| Compound | Mechanism of Action | Effect on Intracellular cAMP | Target |
| This compound | Allosteric Activator | Decreases | PDE4 Long Isoforms[1][2] |
| Rolipram | Competitive Inhibitor | Increases | PDE4 Enzymes[3][4][5] |
| Compound | Parameter | Value | Cell Type/Assay Condition | Reference |
| This compound | EC50 | 1.2 µM | Suppression of PGE2-induced MDCK cell cyst formation | [1][6] |
| Rolipram | IC50 | ~3 nM | Inhibition of PDE4A | [4][7] |
| ~130 nM | Inhibition of PDE4B | [4][7] | ||
| ~240 nM | Inhibition of PDE4D | [4][7] |
Signaling Pathway and Mechanisms of Action
The regulation of intracellular cAMP is a dynamic process governed by its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. PDE4 inhibitor rolipram inhibits the expression of microsomal prostaglandin E synthase‐1 by a mechanism dependent on MAP kinase phosphatase‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rolipram | Cell Signaling Technology [cellsignal.com]
- 5. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: MR-L2, a PDE4 Activator, versus PDE4 Inhibitors in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel phosphodiesterase 4 (PDE4) activator, MR-L2, with established PDE4 inhibitors. While both compound classes target the same enzyme, their opposing mechanisms of action lead to distinct cellular and physiological outcomes. This document outlines their comparative performance based on available experimental data, details key experimental protocols, and visualizes the underlying signaling pathways.
Opposing Mechanisms of Action: A Tale of Two Modulators
The fundamental difference between this compound and PDE4 inhibitors lies in their effect on cyclic adenosine monophosphate (cAMP), a crucial second messenger in inflammatory and other cellular processes.
-
PDE4 Inhibitors: This class of compounds, which includes well-known drugs like Roflumilast, Apremilast, and Crisaborole, function by blocking the active site of the PDE4 enzyme. This inhibition prevents the degradation of cAMP to adenosine monophosphate (AMP), leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). This signaling cascade ultimately suppresses the transcription of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and upregulates anti-inflammatory cytokines like interleukin-10 (IL-10).
-
This compound (PDE4 Activator): In stark contrast, this compound is a reversible and noncompetitive allosteric activator of long-isoform PDE4.[1][2] It binds to a site on the enzyme distinct from the active site, enhancing its catalytic activity. This leads to an increased breakdown of cAMP and consequently, a reduction in intracellular cAMP levels. This mechanism has been primarily explored in the context of autosomal dominant polycystic kidney disease (ADPKD), where abnormally high cAMP levels drive cyst formation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a selection of PDE4 inhibitors. It is crucial to note the different experimental contexts, which limit direct comparison, particularly for this compound's effects on inflammatory markers.
Table 1: Comparative Efficacy of this compound and PDE4 Inhibitors
| Compound | Target/Assay | Cell Type/Enzyme Source | IC50 / EC50 | Reference(s) |
| This compound | Suppression of PGE2-induced cyst formation | MDCK cells | EC50: 1.2 µM | [1][2] |
| Roflumilast | PDE4 Inhibition | Human Neutrophils | IC50: 0.8 nM | |
| TNF-α Release Inhibition | LPS-stimulated Human PBMCs | IC50: 1.8 nM | [3] | |
| Apremilast | PDE4 Inhibition | - | IC50: 74 nM | [4] |
| TNF-α Release Inhibition | LPS-stimulated Human PBMCs | IC50: 110 nM | [4] | |
| Crisaborole | PDE4 Inhibition | - | IC50: 490 nM | |
| TNF-α Release Inhibition | - | Data not available in a directly comparable format | ||
| Rolipram | PDE4 Inhibition | - | IC50: 1.1 µM | |
| TNF-α Release Inhibition | LPS-stimulated Human Mononuclear Cells | IC50: 130 nM | [5] |
Table 2: PDE4 Subtype Specificity of Inhibitors
| Compound | PDE4A IC50 | PDE4B IC50 | PDE4C IC50 | PDE4D IC50 | Reference(s) |
| Roflumilast | 0.7 nM (PDE4A1), 0.9 nM (PDE4A4) | 0.7 nM (PDE4B1), 0.2 nM (PDE4B2) | 3 nM (PDE4C1), 4.3 nM (PDE4C2) | Not specified | |
| Apremilast | 10-100 nM (A1A) | 10-100 nM (B1, B2) | 10-100 nM (C1) | 10-100 nM (D2) | |
| Rolipram | 3 nM | 130 nM | Not specified | 240 nM |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: PDE4 Enzyme Inhibition Assay (Radiolabeled cAMP Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE4 enzymatic activity.
Materials:
-
Purified recombinant human PDE4 enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Unlabeled cAMP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Test compound (PDE4 inhibitor) and vehicle (e.g., DMSO)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range for PDE4 inhibitors would be from 1 nM to 10 µM. Include a vehicle control.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound dilution or vehicle
-
Purified PDE4 enzyme
-
-
Initiation of Reaction: Start the enzymatic reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes) or by adding a stop buffer.
-
Conversion to Adenosine: Add snake venom nucleotidase to the wells and incubate to convert the [³H]-AMP product to [³H]-adenosine.
-
Separation: Add a slurry of anion-exchange resin to each well. The negatively charged resin will bind the unreacted [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.
-
Quantification: Centrifuge the plate and transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]
Protocol 2: Intracellular cAMP Measurement (ELISA)
Objective: To measure the effect of a test compound on intracellular cAMP levels in a cellular context.
Materials:
-
Relevant cell line (e.g., human Peripheral Blood Mononuclear Cells - PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound or PDE4 inhibitor) and vehicle (e.g., DMSO)
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Cell lysis buffer
-
cAMP ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture the cells under standard conditions. For adherent cells, seed them in a 96-well plate and allow them to attach overnight. For suspension cells like PBMCs, they can be used directly.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Add an adenylyl cyclase activator (e.g., Forskolin) to the wells to induce cAMP production. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation and lyse the cells by adding the lysis buffer provided in the ELISA kit.
-
cAMP Quantification: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Addition of cell lysates and standards to an antibody-coated plate.
-
Addition of a labeled cAMP conjugate.
-
Incubation to allow for competitive binding.
-
Washing steps to remove unbound reagents.
-
Addition of a substrate to generate a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in each sample based on the standard curve. Plot the cAMP concentration against the test compound concentration to determine its effect.[8][9][10]
Protocol 3: Cytokine Release Assay (LPS-stimulated PBMCs)
Objective: To assess the effect of a test compound on the release of pro-inflammatory cytokines (e.g., TNF-α) from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound or PDE4 inhibitor) and vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Centrifuge
-
Microplate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them into a 96-well plate at a density of approximately 2 x 10⁵ cells per well.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound or vehicle for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate the production of TNF-α. Include an unstimulated control (vehicle only, no LPS).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.[11][12][13][14]
Conclusion
This compound and PDE4 inhibitors represent two distinct pharmacological approaches to modulating the cAMP signaling pathway. While PDE4 inhibitors have a well-established anti-inflammatory profile driven by the elevation of intracellular cAMP, the therapeutic potential of the PDE4 activator this compound appears to lie in conditions characterized by excessive cAMP signaling, such as ADPKD.
The provided data and protocols offer a framework for the comparative evaluation of these compounds. Further research is warranted to explore the effects of this compound in inflammatory models to enable a more direct comparison with PDE4 inhibitors and to fully elucidate its therapeutic potential beyond its current focus. The contrasting mechanisms of these two classes of PDE4 modulators highlight the intricate and context-dependent role of cAMP signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Additive anti-inflammatory effects of beta 2 adrenoceptor agonists or glucocorticosteroid with roflumilast in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The specific type IV phosphodiesterase inhibitor rolipram suppresses tumor necrosis factor-alpha production by human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Proinflammatory cytokine release assay [bio-protocol.org]
- 12. LPS-Stimulated Proinflammatory Cytokine Production [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MR-L2: A Specific Activator of Long-Isoform Phosphodiesterase-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MR-L2, a novel allosteric activator, with other compounds targeting phosphodiesterase-4 (PDE4), focusing on its unique specificity for long isoforms. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to PDE4 and Isoform Specificity
Phosphodiesterase-4 (PDE4) is a family of enzymes crucial for the degradation of cyclic AMP (cAMP), a key second messenger involved in numerous cellular signaling pathways.[1] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative mRNA splicing.[1] These isoforms are broadly classified as "long" or "short" based on the presence or absence of an N-terminal regulatory region containing Upstream Conserved Regions 1 and 2 (UCR1 and UCR2).[2] Long isoforms, which possess both UCR domains, exist as dimers and are subject to regulatory phosphorylation by Protein Kinase A (PKA).[2][3] Short isoforms lack UCR1 and are monomeric.[4] This structural difference is a key determinant for the specific action of this compound.
This compound is a small-molecule, reversible, and noncompetitive allosteric activator that is highly specific for the long isoforms of PDE4.[4][5] It does not activate the short PDE4 isoforms.[4] The mechanism of this compound involves mimicking the activating effect of PKA phosphorylation on the dimeric long isoforms.[3] This specificity presents a significant advantage over traditional PDE4 inhibitors, which often target the catalytic site and do not differentiate between long and short isoforms, potentially leading to off-target effects.[6]
Quantitative Comparison of this compound and Other PDE4 Modulators
The following table summarizes the key characteristics and quantitative data for this compound in comparison to well-known PDE4 inhibitors.
| Compound | Mechanism of Action | Isoform Specificity | Reported EC50/IC50 | Key Cellular Effects |
| This compound | Allosteric Activator | Specific for long PDE4 isoforms (e.g., PDE4A4, PDE4B1, PDE4C3, PDE4D5)[4][5] | EC50 of 1.2 µM for suppression of PGE2-induced MDCK cell cyst formation[4][5] | Lowers intracellular cAMP levels by activating long-form PDE4.[3] Suppresses cyst formation in kidney cell models.[3] |
| Rolipram | Competitive Inhibitor | Pan-PDE4 inhibitor | - | Increases intracellular cAMP levels. Used as a reference compound in PDE4 inhibitor studies.[6] |
| Roflumilast | Competitive Inhibitor | Pan-PDE4 inhibitor | - | Increases intracellular cAMP levels. Approved for the treatment of COPD and psoriasis.[6] Its inhibitory effect can ablate the suppressive action of this compound on cAMP.[3][7] |
Experimental Methodologies
The confirmation of this compound's specificity for long-isoform PDE4 relies on a combination of biochemical and cell-based assays.
1. Biochemical PDE4 Isoform Activity Assay:
-
Objective: To directly measure the effect of this compound on the catalytic activity of purified recombinant long and short PDE4 isoforms.
-
Protocol:
-
Purified recombinant long-form (e.g., PDE4D5) and short-form (e.g., PDE4A1) PDE4 enzymes are used.
-
The enzyme activity is assayed by measuring the hydrolysis of cAMP to AMP. This can be done using various methods, such as fluorescence polarization assays.[8]
-
Enzymes are incubated with a fixed concentration of cAMP and varying concentrations of this compound.
-
The reaction is initiated and allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of AMP produced is quantified to determine the enzyme's activity.
-
Data is plotted as PDE4 activity versus this compound concentration to determine the EC50 for activation.
-
Control experiments are performed without this compound and with known PDE4 inhibitors (e.g., roflumilast) to validate the assay.
-
2. Cell-Based cAMP Accumulation Assay:
-
Objective: To assess the functional consequence of this compound action on intracellular cAMP levels in a cellular context.
-
Protocol:
-
A suitable cell line, such as Madin-Darby Canine Kidney (MDCK) cells, which endogenously express various PDE4 isoforms, is used.[7]
-
Cells are pre-treated with varying concentrations of this compound for a specific duration (e.g., 1 hour).[7]
-
Intracellular cAMP levels are then stimulated using an adenylyl cyclase activator like forskolin.[7]
-
After a short incubation period with the stimulator (e.g., 15 minutes), the cells are lysed.
-
Intracellular cAMP concentrations are measured using a competitive immunoassay (e.g., ELISA) or a reporter system like a cyclic nucleotide-gated (CNG) channel-based assay.[9]
-
The ability of this compound to suppress the forskolin-induced cAMP accumulation is quantified.
-
3. MDCK Cell Cyst Formation Assay:
-
Objective: To evaluate the effect of this compound on a pathophysiological process driven by elevated cAMP, such as cyst formation in polycystic kidney disease models.[3]
-
Protocol:
-
MDCK cells are cultured in a 3D matrix (e.g., Matrigel).
-
Cyst formation is induced by stimulating cAMP production with agents like prostaglandin E2 (PGE2).[4]
-
Cells are treated with a range of this compound concentrations.
-
The cultures are maintained for several days to allow for cyst growth.
-
The size and number of cysts are measured using microscopy and image analysis software.
-
The concentration-dependent inhibition of cyst formation by this compound is determined to calculate the EC50.[5]
-
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway and the specific action of this compound.
Caption: General cAMP signaling pathway regulated by PDE4.
Caption: Specific allosteric activation of long-isoform PDE4 by this compound.
References
- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long PDE4 cAMP specific phosphodiesterases are activated by protein kinase A-mediated phosphorylation of a single serine residue in Upstream Conserved Region 1 (UCR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MR-L2: A Comparative Analysis of a Novel PDE4 Activator
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of MR-L2, a novel phosphodiesterase 4 (PDE4) activator, with alternative PDE4 modulators. Supported by experimental data, this document details the activity of this compound across different cellular models, offering insights into its potential as a therapeutic agent.
This compound is a reversible and noncompetitive allosteric activator of the long isoforms of phosphodiesterase-4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP).[1] By activating long-isoform PDE4 variants such as PDE4A4, PDE4B1, PDE4C3, and PDE4D5, this compound effectively reduces intracellular cAMP levels.[1] This mechanism of action is particularly relevant in pathologies driven by elevated cAMP signaling, such as autosomal dominant polycystic kidney disease (ADPKD).[2][3]
Comparative Efficacy of this compound in Preclinical Models
The primary therapeutic potential of this compound has been extensively evaluated in models of polycystic kidney disease, where it has demonstrated significant efficacy in reducing cyst formation. A key model for these studies is the Madin-Darby Canine Kidney (MDCK) cell line, which forms cysts in a three-dimensional culture that mimic the in vivo pathology.
| Model System | Compound | Concentration | Endpoint | Result | Reference |
| MDCK Cells | This compound | 1.2 µM | PGE2-induced Cyst Formation | EC50 of 1.2 µM | [1][4] |
| This compound | 0.3-10 µM | cAMP Elevation | Significant suppression | [4] | |
| Rolipram | Increasing concentrations | PGE2-induced Cyst Formation | Exacerbated cyst formation | [3] | |
| Roflumilast | 100 nM | This compound-mediated Cyst Suppression | Ablated the suppressive effect | [2] | |
| Human Primary Renal Cystic Cells (ADPKD) | This compound | Increasing concentrations | Cyst Formation | Profoundly inhibited cyst formation | [3][5] |
| Rolipram | Increasing concentrations | Cyst Formation | Enhanced cystogenesis | [3] | |
| HEK293 Cells | This compound | Not specified | Forskolin-induced cAMP FRET response | Suppressed response | [2] |
Signaling Pathway of this compound
This compound's mechanism of action involves the allosteric activation of dimeric long-form PDE4 enzymes, a process that phenocopies the activation by protein kinase A (PKA).[2] This leads to an increased maximal velocity (Vmax) of cAMP hydrolysis without altering the enzyme's affinity for cAMP (Km).[2] The activation requires the presence of the upstream conserved region 1 (UCR1) and the dimeric assembly of the PDE4 long isoforms, rendering the short isoforms insensitive to this compound.[1]
Experimental Workflow for Cross-Validation
The cross-validation of this compound activity typically involves a series of in vitro assays to determine its efficacy and mechanism of action in different cellular contexts and in comparison to other known PDE4 modulators.
Logical Comparison with PDE4 Inhibitors
This compound presents a distinct mechanism of action compared to traditional PDE4 inhibitors like Rolipram and Roflumilast. While inhibitors block the catalytic site of PDE4, leading to a general increase in cAMP, this compound selectively activates only the long isoforms of PDE4, potentially offering a more targeted therapeutic approach with a different side-effect profile.
Experimental Protocols
Measurement of PDE4 Activity
PDE4 activity can be assessed using various in vitro methods, including fluorescence polarization (FP)-based assays. This method relies on the change in polarization of a fluorescently labeled cAMP substrate upon its hydrolysis by PDE4.
-
Reagent Preparation : Prepare assay buffer, recombinant human PDE4 long-isoform enzyme, fluorescently labeled cAMP substrate, and the test compounds (this compound and comparators).
-
Assay Plate Setup : Add diluted test compounds to a microplate.
-
Enzyme Addition : Add the diluted PDE4 enzyme to the wells and incubate to allow for compound interaction.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the fluorescent cAMP substrate.
-
Detection : After incubation, stop the reaction and measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis : Calculate the percentage of PDE4 activation or inhibition and determine EC50 or IC50 values by fitting the data to a dose-response curve.
Intracellular cAMP Measurement
Intracellular cAMP levels are commonly quantified using competitive enzyme-linked immunosorbent assays (ELISAs) or fluorescence resonance energy transfer (FRET)-based biosensors.
-
Cell Culture and Treatment : Seed cells (e.g., MDCK, HEK293) in culture plates and allow them to adhere. Treat the cells with the test compounds for a specified duration.
-
cAMP Stimulation : Stimulate the cells with an adenylyl cyclase activator, such as forskolin or prostaglandin E2 (PGE2), to induce cAMP production.
-
Cell Lysis : Lyse the cells to release intracellular components, including cAMP.
-
cAMP Quantification : Measure the cAMP concentration in the cell lysates using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Normalization : Normalize the cAMP levels to the total protein concentration in each sample.
MDCK Cell 3D Cyst Formation Assay
This assay provides a phenotypic readout of the effect of compounds on cystogenesis.
-
Cell Suspension : Prepare a single-cell suspension of MDCK cells in a collagen gel solution.
-
Gel Polymerization : Dispense the cell-collagen mixture into culture plates and allow it to polymerize at 37°C.
-
Treatment : Overlay the gel with culture medium containing the test compounds and a cyst-inducing agent (e.g., PGE2 or forskolin).
-
Culture and Imaging : Culture the cells for several days to allow for cyst development. Capture images of the cysts at regular intervals using a microscope.
-
Quantification : Measure the size and number of cysts using image analysis software. Calculate the percentage of inhibition of cyst growth compared to the vehicle-treated control.
References
A Comparative Analysis of MR-L2 and Traditional PDE Agonists: A Guide for Researchers
In the landscape of therapeutic development, the modulation of phosphodiesterase (PDE) activity remains a critical area of interest for a multitude of disease states. This guide provides a detailed comparative analysis of a novel PDE activator, MR-L2, and traditional phosphodiesterase inhibitors, with a focus on the PDE4 family. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, performance data, and relevant experimental protocols.
Introduction: A Tale of Two Mechanisms
Phosphodiesterases are a superfamily of enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While traditional therapeutic strategies have centered on the inhibition of these enzymes to elevate cAMP/cGMP levels, a new class of molecules, represented by this compound, offers an alternative approach: the allosteric activation of specific PDE isoforms.
This compound is a first-in-class, reversible, and noncompetitive allosteric activator of the long isoforms of phosphodiesterase-4 (PDE4).[1] By binding to a regulatory site distinct from the catalytic domain, this compound enhances the enzyme's activity, leading to a decrease in intracellular cAMP levels. This mechanism has shown potential in diseases driven by excessive cAMP signaling, such as polycystic kidney disease.[2]
Traditional PDE Agonists , in the context of this comparison, will refer to the well-established class of PDE inhibitors . These small molecules competitively bind to the active site of PDE enzymes, preventing the hydrolysis of cAMP or cGMP and thereby increasing their intracellular concentrations. This guide will focus primarily on PDE4 inhibitors, such as roflumilast and apremilast, which have established clinical applications in inflammatory diseases. For a broader perspective, a brief comparison with inhibitors of other PDE families, namely PDE3 and PDE5, will also be included.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for this compound and representative traditional PDE inhibitors, focusing on their efficacy, selectivity, and pharmacokinetic properties.
Table 1: Comparative Efficacy of this compound and Traditional PDE4 Inhibitors
| Compound | Target | Mechanism of Action | Potency (IC50/EC50) | Cellular Efficacy |
| This compound | PDE4 (long isoforms) | Allosteric Activator | EC50 = 1.2 µM (MDCK cell cyst suppression)[1] | Suppresses PGE2-induced cyst formation in MDCK cells.[1] |
| Roflumilast | PDE4 | Competitive Inhibitor | IC50: PDE4B ~0.84 nM, PDE4D ~0.68 nM[3] | Reduces inflammation in chronic obstructive pulmonary disease (COPD). |
| Apremilast | PDE4 | Competitive Inhibitor | IC50: 10-100 nM (for PDE4 isoforms A, B, C, D)[4][5] | Effective in treating psoriatic arthritis and psoriasis.[4] |
| Cilomilast | PDE4 | Competitive Inhibitor | IC50: ~100-120 nM[6] | Anti-inflammatory effects in asthma and COPD.[6] |
| Rolipram | PDE4 | Competitive Inhibitor | IC50: PDE4A ~3 nM, PDE4B ~130 nM, PDE4D ~240 nM[7][8] | Investigated for antidepressant and anti-inflammatory effects. |
Table 2: Selectivity Profile of this compound and Traditional PDE4 Inhibitors
| Compound | Primary Target | Selectivity over other PDE families | Isoform Selectivity |
| This compound | PDE4 (long isoforms) | Data not available | Activates long isoforms (e.g., PDE4A4, PDE4B1, PDE4C3, PDE4D5).[1] |
| Roflumilast | PDE4 | High selectivity for PDE4 over other PDE families. | Preferentially inhibits PDE4B and PDE4D.[3] |
| Apremilast | PDE4 | Does not significantly inhibit other PDEs.[4] | Inhibits all four PDE4 sub-families (A, B, C, D).[4] |
| Cilomilast | PDE4 | High selectivity for PDE4 over PDE1, PDE2, PDE3, and PDE5.[6] | Data not available |
| Rolipram | PDE4 | Selective for PDE4; weak inhibitor of PDE3 (IC50 = 100 µM).[9] | Higher affinity for PDE4A.[8][10] |
Table 3: Comparative Pharmacokinetics of this compound and Traditional PDE4 Inhibitors
| Compound | Bioavailability | Half-life (t½) | Metabolism |
| This compound | Data not available | Data not available | Data not available |
| Roflumilast (oral) | ~80%[7] | ~17 hours (parent); ~30 hours (N-oxide metabolite) | Extensively metabolized by CYP3A4 and CYP1A2 to an active N-oxide metabolite. |
| Apremilast (oral) | ~73% | 6-9 hours | Metabolized by CYP3A4, with minor contributions from CYP1A2 and CYP2A6. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and traditional PDE inhibitors, as well as a typical experimental workflow for their characterization.
Figure 1: this compound Signaling Pathway.
Figure 2: Traditional PDE Inhibitor Signaling Pathway.
Figure 3: Experimental Workflow for Compound Characterization.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and traditional PDE inhibitors.
Phosphodiesterase (PDE) Activity Assay (Radiometric)
Objective: To determine the in vitro potency of compounds (activators or inhibitors) on specific PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE4A, PDE4B, PDE4D).
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate).
-
Test compounds (this compound or PDE inhibitors) dissolved in DMSO.
-
Snake venom (Crotalus atrox) solution.
-
Anion-exchange resin (e.g., Dowex 1x8).
-
Scintillation vials and scintillation fluid.
-
Microcentrifuge tubes, incubator, and scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of the test compound (or DMSO for control), and the recombinant PDE enzyme.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 30°C to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add [³H]-cAMP to initiate the enzymatic reaction. The final volume is typically 200-250 µL.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 30°C. The incubation time should be optimized to ensure that substrate hydrolysis does not exceed 20-30%.
-
Termination of Reaction: Stop the reaction by boiling the tubes for 1-2 minutes.
-
Conversion to Adenosine: Cool the tubes on ice and then add snake venom solution. Incubate for 10 minutes at 30°C to convert the [³H]-AMP product to [³H]-adenosine.
-
Separation of Substrate and Product: Add a slurry of anion-exchange resin to each tube to bind the unreacted [³H]-cAMP.
-
Quantification: Centrifuge the tubes, and transfer a portion of the supernatant (containing [³H]-adenosine) to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percentage of inhibition or activation relative to the control and determine the IC50 or EC50/AC50 values.
Intracellular cAMP Measurement Assay (ELISA-based)
Objective: To measure the effect of compounds on intracellular cAMP levels in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293, MDCK cells).
-
Cell culture medium and supplements.
-
Test compounds (this compound or PDE inhibitors).
-
cAMP-elevating agent (e.g., forskolin).
-
Lysis buffer.
-
cAMP ELISA kit.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 1 hour).
-
cAMP Stimulation: Stimulate the cells with a cAMP-elevating agent like forskolin for a short period (e.g., 15 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer to release intracellular cAMP.
-
ELISA Protocol: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the addition of the cell lysate to a plate pre-coated with anti-cAMP antibodies, followed by the addition of a horseradish peroxidase (HRP)-conjugated cAMP and a substrate.
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve. Determine the effect of the compound on cAMP levels and calculate EC50 or IC50 values.
In Vitro Cyst Formation Assay (3D Culture)
Objective: To assess the functional effect of compounds on cystogenesis in a 3D cell culture model, particularly relevant for polycystic kidney disease research.
Materials:
-
MDCK cells or primary kidney cyst-derived cells.
-
Extracellular matrix (e.g., Matrigel or collagen type I).
-
Cell culture medium and supplements.
-
Cystogenic agent (e.g., Prostaglandin E2 (PGE2) or forskolin).
-
Test compounds (this compound or PDE inhibitors).
-
Multi-well culture plates.
-
Microscope with imaging software.
Procedure:
-
Cell Suspension in Matrix: Resuspend the cells in a cold liquid extracellular matrix solution.
-
Plating: Plate the cell-matrix suspension into the wells of a multi-well plate and allow it to solidify at 37°C.
-
Overlay with Medium: Overlay the gel with culture medium containing the cystogenic agent and different concentrations of the test compound.
-
Incubation and Treatment: Culture the cells for several days (e.g., 7-14 days), changing the medium with fresh compound every 2-3 days.
-
Imaging: At the end of the culture period, acquire images of the cysts using a microscope.
-
Data Analysis: Quantify the number and size of the cysts using image analysis software. Calculate the effect of the compound on cyst formation and determine the EC50 value.
Conclusion
The comparative analysis of this compound and traditional PDE inhibitors highlights a fundamental divergence in the approach to modulating PDE activity. This compound, as a PDE4 long-isoform allosteric activator, represents a novel strategy to decrease cAMP levels, offering a potential therapeutic avenue for diseases characterized by excessive cAMP signaling. In contrast, traditional PDE inhibitors, particularly those targeting PDE4, have a well-established role in increasing cAMP levels to exert anti-inflammatory effects.
The choice between these two classes of compounds will ultimately depend on the specific pathophysiology of the disease being targeted. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to further explore the therapeutic potential of both PDE activation and inhibition. As our understanding of the intricate roles of different PDE isoforms in various cellular compartments continues to grow, the development of more selective and targeted modulators like this compound will undoubtedly pave the way for novel and more effective treatments.
References
- 1. Assays - Selectivity interaction (Lead profiling screen (Eurofins, GPCRs, ion channels, kinases and transporters)) EUB0000309b P2RX3 - EUbOPEN [gateway.eubopen.org]
- 2. ImmunoGenesis Receives $10.8 Million Grant from the Cancer Prevention & Research Institute of Texas (CPRIT) to Accelerate the Clinical Development of IMGS-001 for Patients with Immune-Excluded Tumors with High Unmet Need [prnewswire.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rolipram | Cell Signaling Technology [cellsignal.com]
- 8. AID 1069045 - Inhibition of full-length human PDE4D2 assessed as cAMP hydrolysis preincubated for 20 mins followed by cAMP addition measured after 30 mins - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Independent Verification of MR-L2's Mechanism: A Comparative Guide for Researchers
This guide provides an objective comparison of the mechanism of MR-L2, a novel allosteric activator of phosphodiesterase-4 (PDE4), with other PDE4 modulators. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed protocols to aid in the independent verification of this compound's function.
Executive Summary
This compound is a first-in-class small molecule that functions as a reversible and noncompetitive allosteric activator of the long isoforms of PDE4.[1] Its mechanism of action, primarily elucidated in a foundational study, involves increasing the maximal velocity (Vmax) of cAMP hydrolysis without altering the enzyme's affinity for its substrate (Km).[2] This activation is dependent on the dimeric quaternary structure of the long PDE4 isoforms.[1] The primary therapeutic potential of this compound, as demonstrated in preclinical models, lies in its ability to suppress cyst formation in models of polycystic kidney disease (PKD) by reducing intracellular cAMP levels.[2][3] While the initial characterization of this compound is robust, truly independent verification of its mechanism by unaffiliated research groups remains to be extensively published. This guide, therefore, focuses on presenting the currently available data and providing the necessary protocols for its independent validation. As a point of comparison, the well-established mechanisms of PDE4 inhibitors are also presented.
Data Presentation: this compound vs. PDE4 Inhibitors
The following table summarizes the key mechanistic and functional differences between the PDE4 activator this compound and traditional PDE4 inhibitors.
| Feature | This compound (Allosteric Activator) | PDE4 Inhibitors (e.g., Rolipram, Roflumilast) |
| Mechanism of Action | Reversible, noncompetitive allosteric activation[1] | Competitive inhibition at the active site |
| Effect on PDE4 Kinetics | Increases Vmax, no change in Km[2] | Decrease Vmax, may increase Km |
| Isoform Specificity | Activates long isoforms of PDE4 (A, B, C, D)[1] | Varying selectivity for PDE4 subtypes (A, B, C, D)[4][5] |
| Structural Requirement | Requires dimeric assembly of long PDE4 isoforms[1] | Binds to the catalytic domain, independent of dimerization state |
| Effect on Intracellular cAMP | Decreases cAMP levels[6] | Increases cAMP levels |
| Functional Outcome in PKD Models | Suppresses cyst formation (EC50 = 1.2 µM)[3] | Can exacerbate cyst formation |
| Key Publication(s) | Omar et al., PNAS, 2019[7] | Multiple publications[4][5] |
Signaling Pathway and Logical Relationships
The following diagrams illustrate the signaling pathway affected by this compound and the logical relationship of its mechanism.
Caption: this compound allosterically activates dimeric PDE4 long isoforms, increasing the hydrolysis of cAMP to 5'-AMP, thereby reducing PKA activation and downstream cellular responses like cyst growth.
Caption: The logical flow of this compound's mechanism of action, from allosteric binding to enhanced cAMP hydrolysis.
Experimental Protocols
In Vitro PDE4 Activity Assay (Biochemical)
This protocol is designed to measure the direct effect of this compound on the enzymatic activity of purified PDE4 long isoforms.
Materials:
-
Purified recombinant human PDE4 long isoform (e.g., PDE4D5)
-
This compound
-
cAMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
PDE4 inhibitor (e.g., Rolipram) as a control
-
Detection reagents (e.g., commercially available PDE assay kits such as those from BPS Bioscience)[8][9]
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the purified PDE4 enzyme to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive inhibitor control (Rolipram).
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the cAMP substrate to all wells.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and measure the amount of remaining cAMP or the product (5'-AMP) using a suitable detection method, such as fluorescence polarization, HTRF, or ELISA-based kits.[8][10]
-
To determine the effect on Vmax and Km, perform the assay with varying concentrations of cAMP in the presence and absence of this compound.
Cellular PDE4 Activity Assay
This assay measures the effect of this compound on PDE4 activity within a cellular context.
Materials:
-
A suitable cell line expressing endogenous long-form PDE4s (e.g., HEK293, U937)[11]
-
Cell culture medium and supplements
-
This compound
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA)[10]
Procedure:
-
Seed the cells in a multi-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound for 30-60 minutes.
-
Stimulate the cells with an adenylyl cyclase activator like Forskolin to induce cAMP production.[10]
-
After a short incubation period (e.g., 15-30 minutes), lyse the cells.
-
Measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
A decrease in Forskolin-stimulated cAMP levels in the presence of this compound indicates activation of PDE4.
MDCK Cyst Formation Assay
This functional assay assesses the ability of this compound to inhibit cyst growth in a 3D cell culture model of polycystic kidney disease.[12][13]
Materials:
-
Collagen I
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cystogenic agent (e.g., Prostaglandin E2 (PGE2) or Forskolin)[12]
-
This compound
-
Microscopy imaging system
Procedure:
-
Prepare a suspension of MDCK cells in a collagen I solution.
-
Plate the cell-collagen mixture into a multi-well plate and allow the collagen to polymerize, embedding the cells in a 3D matrix.
-
Culture the cells for several days to allow for the formation of small cysts.
-
Treat the cysts with the cystogenic agent (PGE2 or Forskolin) in the presence of varying concentrations of this compound.
-
Continue the culture for an additional period (e.g., 4-7 days), replacing the medium and treatments as necessary.
-
At the end of the experiment, acquire images of the cysts using a microscope.
-
Measure the size (e.g., diameter or cross-sectional area) of the cysts using image analysis software.
-
A reduction in cyst size in the this compound treated groups compared to the control indicates an inhibitory effect on cyst growth.
Experimental Workflow Diagram
Caption: A workflow for the independent verification of this compound's mechanism, encompassing biochemical, cellular, and functional assays.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Culture of Three-Dimensional Madin–Darby Canine Kidney (MDCK) Cysts for In Vitro Drug Testing in Polycystic Kidney Disease | Springer Nature Experiments [experiments.springernature.com]
- 13. Culture of Three-Dimensional Madin-Darby Canine Kidney (MDCK) Cysts for In Vitro Drug Testing in Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
MR-L2: A Novel Small Molecule Activator of Phosphodiesterase-4 Long Isoforms
A detailed guide for researchers, scientists, and drug development professionals on the efficacy and mechanism of action of MR-L2, a first-in-class allosteric activator of phosphodiesterase-4 (PDE4) long isoforms.
Introduction
This compound is a novel, reversible, and noncompetitive allosteric activator of the long isoforms of phosphodiesterase-4 (PDE4), a critical enzyme family in the regulation of intracellular cyclic AMP (cAMP) signaling. By selectively activating the long isoforms of PDE4 (PDE4A4, PDE4B1, PDE4C3, and PDE4D5), this compound enhances the degradation of cAMP, a key second messenger involved in a multitude of cellular processes. This unique mechanism of action presents a promising therapeutic strategy for diseases driven by elevated cAMP levels. This guide provides a comprehensive overview of the efficacy of this compound, supported by experimental data and detailed protocols.
While the field of PDE4 modulation has been extensively explored with a focus on inhibitors, this compound represents a paradigm shift as a small molecule activator. Currently, publicly available scientific literature does not provide sufficient information on other distinct small molecule activators of PDE4 to conduct a direct comparative efficacy analysis. Therefore, this guide will focus on the detailed characterization of this compound.
Efficacy of this compound
The primary efficacy of this compound has been demonstrated in its ability to suppress cyst formation in cell-based models of Autosomal Dominant Polycystic Kidney Disease (ADPKD), a condition characterized by elevated intracellular cAMP.
| Compound | Target | Assay | Efficacy (EC50) | Reference |
| This compound | PDE4 long isoforms (PDE4A4, PDE4B1, PDE4C3, PDE4D5) | PGE2-induced MDCK cell cyst formation | 1.2 µM | [1][2] |
Mechanism of Action: Allosteric Activation of PDE4 Long Isoforms
This compound acts as a noncompetitive activator, meaning it does not compete with the substrate (cAMP) for the active site. Instead, it binds to an allosteric site on the dimeric form of the PDE4 long isoforms. This binding induces a conformational change that relieves the autoinhibition of the enzyme, leading to an increase in its maximal velocity (Vmax) for cAMP hydrolysis without altering its affinity for cAMP (Km). This allosteric activation is specific to the long isoforms of PDE4, which possess unique regulatory domains (UCR1 and UCR2) that are absent in the short isoforms.
Below is a diagram illustrating the proposed signaling pathway and mechanism of action of this compound.
Experimental Protocols
PDE4 Activity Assay
This protocol outlines a method to determine the enzymatic activity of PDE4 in the presence of this compound.
1. Reagents and Materials:
-
Recombinant human PDE4 long-isoform enzyme (e.g., PDE4D5)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA
-
[³H]-cAMP (radiolabeled substrate)
-
This compound stock solution (in DMSO)
-
5'-Nucleotidase
-
Scintillation fluid and vials
-
Microplate and scintillation counter
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Add the recombinant PDE4 enzyme to each well and incubate for 10 minutes at 30°C to allow for binding.
-
Initiate the reaction by adding [³H]-cAMP to each well. The final concentration of cAMP should be at or below the Km of the enzyme.
-
Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding 5'-Nucleotidase, which will convert the product of the PDE4 reaction, [³H]-AMP, into [³H]-adenosine.
-
Add the reaction mixture to an ion-exchange resin (e.g., Dowex) to separate the charged, unreacted [³H]-cAMP from the uncharged [³H]-adenosine.
-
Collect the eluate containing [³H]-adenosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of activation relative to the vehicle control.
MDCK Cell Cyst Formation Assay
This protocol describes a cell-based assay to evaluate the efficacy of this compound in a disease-relevant model.
1. Reagents and Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Collagen Type I
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Prostaglandin E2 (PGE2) to induce cyst formation
-
This compound stock solution (in DMSO)
-
Multi-well plates and imaging system
2. Procedure:
-
Coat the wells of a multi-well plate with a layer of Collagen Type I.
-
Seed MDCK cells on top of the collagen layer.
-
Overlay the cells with another layer of collagen to create a 3D culture environment.
-
Culture the cells for 3-4 days to allow for the formation of small cell clusters.
-
Treat the cells with PGE2 to induce the formation and growth of cysts.
-
Concurrently, treat the cells with various concentrations of this compound or vehicle (DMSO).
-
Culture the cells for an additional 7-10 days, replacing the medium with fresh PGE2 and this compound/vehicle every 2-3 days.
-
At the end of the treatment period, visualize and capture images of the cysts using a microscope.
-
Quantify the size and number of cysts in each treatment group.
-
Calculate the EC50 value for the inhibition of cyst formation by this compound.
Below is a diagram illustrating the experimental workflow for the MDCK cell cyst formation assay.
References
Assessing the Reproducibility of Experiments Involving the Allosteric PDE4 Activator, MR-L2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the reproducibility of two key experiments used to characterize the activity of the novel phosphodiesterase 4 (PDE4) allosteric activator, MR-L2. To establish a benchmark for assay performance, the experimental reproducibility of this compound-induced activation is compared with the inhibition of PDE4 by the well-characterized inhibitor, Rolipram. This guide offers detailed experimental protocols, data presentation in tabular format, and visualizations of the underlying signaling pathway and experimental workflows to aid researchers in designing and interpreting their own studies.
Introduction to this compound and PDE4 Modulation
Cyclic AMP (cAMP) is a crucial second messenger that regulates a multitude of cellular processes. The levels of cAMP are tightly controlled by its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE4 family of enzymes is specific for cAMP hydrolysis and plays a critical role in compartmentalizing cAMP signaling.[1][2]
This compound is a novel small molecule identified as a reversible and noncompetitive allosteric activator of long-isoform PDE4 enzymes (PDE4A4, PDE4B1, PDE4C3, and PDE4D5).[1][2] By binding to an allosteric site, this compound enhances the catalytic activity of long-form PDE4, leading to a decrease in intracellular cAMP levels.[1] This mechanism of action makes this compound a valuable tool for studying the physiological roles of PDE4 and a potential therapeutic agent for diseases driven by elevated cAMP signaling, such as autosomal dominant polycystic kidney disease (ADPKD).[1][2]
Assessing the reproducibility of experiments with novel modulators like this compound is paramount for validating research findings and ensuring their translational potential. This guide focuses on two fundamental assays: a biochemical PDE4 activity assay and a cell-based Madin-Darby Canine Kidney (MDCK) cell cyst formation assay.
Experimental Data Summary
The following tables summarize hypothetical, yet representative, quantitative data from three independent experiments assessing the effects of this compound and the PDE4 inhibitor, Rolipram. These tables are designed to illustrate how to present data for a reproducibility assessment.
Table 1: Reproducibility of PDE4D Long-Form Vmax Determination in the Presence of this compound and Rolipram
| Compound | Experiment 1 (Vmax, pmol/min/mg) | Experiment 2 (Vmax, pmol/min/mg) | Experiment 3 (Vmax, pmol/min/mg) | Mean Vmax (pmol/min/mg) | Standard Deviation | Coefficient of Variation (%) |
| Vehicle (DMSO) | 105.2 | 102.8 | 108.1 | 105.4 | 2.65 | 2.51 |
| This compound (10 µM) | 168.3 | 172.5 | 165.9 | 168.9 | 3.32 | 1.97 |
| Rolipram (10 µM) | 25.6 | 24.1 | 26.8 | 25.5 | 1.35 | 5.29 |
Table 2: Reproducibility of MDCK Cyst Number Inhibition by this compound and Potentiation by Rolipram
| Compound | Experiment 1 (Number of Cysts) | Experiment 2 (Number of Cysts) | Experiment 3 (Number of Cysts) | Mean Number of Cysts | Standard Deviation | Coefficient of Variation (%) |
| Vehicle (DMSO) | 215 | 223 | 210 | 216 | 6.56 | 3.04 |
| This compound (3 µM) | 88 | 95 | 85 | 89.3 | 5.13 | 5.74 |
| Rolipram (1 µM) | 352 | 341 | 365 | 352.7 | 12.01 | 3.40 |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and procedures described, the following diagrams were generated using Graphviz.
Signaling Pathway of PDE4 Modulation
The diagram below illustrates the central role of PDE4 in cAMP signaling and the opposing effects of an allosteric activator like this compound and a competitive inhibitor like Rolipram.
References
A Comparative Guide to MR-L2 and Known Phosphodiesterase Modulators for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel phosphodiesterase 4 (PDE4) activator, MR-L2, with established PDE4 inhibitors. This document outlines their distinct mechanisms of action, presents supporting experimental data, and provides detailed experimental protocols for key assays.
Introduction to Phosphodiesterase 4 Modulation
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis and subsequent inactivation of cAMP. Dysregulation of cAMP signaling is implicated in a variety of pathological conditions, making PDE4 an attractive therapeutic target. While traditional therapeutic strategies have focused on the inhibition of PDE4 to raise intracellular cAMP levels, the novel compound this compound represents a paradigm shift as an allosteric activator of specific PDE4 isoforms.
This compound: A Novel Allosteric Activator of Long-Isoform PDE4
This compound is a reversible and noncompetitive allosteric activator of the long isoforms of PDE4.[1][2][3][4][5] It selectively targets representative long-isoform variants, including PDE4A4, PDE4B1, PDE4C3, and PDE4D5, while having no effect on the short isoforms.[2][6] The mechanism of action of this compound involves binding to the Upstream Conserved Region 1 (UCR1), a regulatory domain exclusive to PDE4 long isoforms.[2][6] This binding event requires the dimeric assembly of the long-form PDE4 enzyme and results in an increased maximum velocity (Vmax) of cAMP hydrolysis without altering the enzyme's affinity for cAMP (Km).[3][5]
Established Phosphodiesterase 4 Inhibitors: A Profile
In contrast to the activating mechanism of this compound, several well-established small molecules function as inhibitors of PDE4, effectively increasing intracellular cAMP levels by blocking its degradation. These include:
-
Roflumilast: A potent and selective PDE4 inhibitor.
-
Rolipram: One of the earliest selective PDE4 inhibitors, widely used as a research tool.
-
Apremilast: An orally available PDE4 inhibitor approved for the treatment of psoriatic arthritis and psoriasis.
These inhibitors act by competing with cAMP at the catalytic site of the enzyme, thereby preventing the hydrolysis of the second messenger.
Comparative Data Presentation
The following tables summarize the key quantitative data for this compound and known PDE4 inhibitors. It is important to note that the data presented here are compiled from various studies and may not have been generated under identical experimental conditions.
Table 1: In Vitro Efficacy of this compound
| Compound | Target | Mechanism of Action | Assay System | Parameter | Value |
| This compound | PDE4 Long Isoforms | Allosteric Activator | PGE2-induced MDCK cell cyst formation | EC50 | 1.2 µM[4][6] |
Table 2: In Vitro Potency of Selected PDE4 Inhibitors
| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) |
| Roflumilast | >10,000 | 0.84 | >10,000 | 0.68 |
| Rolipram | 3 | 130 | - | 240 |
| Apremilast | 10-100 | 10-100 | 10-100 | 10-100 |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of PDE4 Modulation
Caption: PDE4 Signaling Pathway Modulation.
Experimental Workflow for MDCK Cyst Formation Assay
Caption: MDCK Cyst Formation Assay Workflow.
Experimental Protocols
PDE4 Activity Assay (General Protocol)
This protocol describes a general method for determining the enzymatic activity of PDE4 and the effect of modulators.
Materials:
-
Recombinant human PDE4 enzyme (specific long or short isoforms)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
cAMP substrate
-
This compound or PDE4 inhibitor of interest
-
Snake venom nucleotidase
-
[³H]-cAMP (radiolabeled substrate) or fluorescently labeled cAMP
-
Ion-exchange resin or fluorescence polarization reader
-
Scintillation fluid and counter (for radiolabeled assay)
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound (this compound or inhibitor) in the assay buffer.
-
In a microplate, add the test compound dilutions, recombinant PDE4 enzyme, and assay buffer. For activators like this compound, a sub-saturating concentration of cAMP may be used.
-
Initiate the enzymatic reaction by adding the cAMP substrate (containing a tracer amount of [³H]-cAMP or fluorescently labeled cAMP).
-
Incubate the plate at 30°C for a defined period, ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by boiling or adding a stop buffer).
-
Add snake venom nucleotidase to convert the resulting 5'-AMP to adenosine.
-
Separate the unreacted cAMP from the adenosine product using an ion-exchange resin.
-
Quantify the amount of product formed. For radiolabeled assays, add scintillation fluid and measure radioactivity. For fluorescence-based assays, measure the change in fluorescence polarization.
-
Calculate the percentage of activation or inhibition for each compound concentration relative to a no-compound control.
MDCK Cell Cyst Formation Assay
This protocol outlines the procedure for inducing and quantifying cyst formation in Madin-Darby Canine Kidney (MDCK) cells, a model system for studying epithelial morphogenesis and the effects of compounds like this compound.[1][3]
Materials:
-
MDCK cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Collagen I, rat tail
-
Prostaglandin E₂ (PGE₂) or Forskolin
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
24-well culture plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture: Maintain MDCK cells in standard 2D culture.
-
Cell Preparation: Harvest sub-confluent MDCK cells using trypsin-EDTA, wash with PBS, and resuspend in complete growth medium to a final concentration of approximately 2 x 10⁴ cells/mL.
-
Matrix Preparation: On ice, mix the cell suspension with neutralized Collagen I solution to a final collagen concentration of approximately 2 mg/mL.
-
Plating: Dispense 100 µL of the cell-collagen mixture into each well of a pre-chilled 24-well plate.
-
Polymerization: Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes to allow the collagen to polymerize.
-
Treatment: After polymerization, add 500 µL of complete growth medium containing the desired concentration of PGE₂ (e.g., 25 ng/mL) or forskolin to stimulate cystogenesis. Add this compound or the vehicle control to the appropriate wells.
-
Incubation and Media Change: Culture the cells for 7-10 days, changing the medium every 2-3 days with fresh medium containing the stimulants and test compounds.
-
Imaging and Analysis: At the end of the incubation period, acquire images of the cysts using a phase-contrast or bright-field microscope.
-
Quantification: Use image analysis software to measure the number and diameter of the cysts in each well. The total cyst area or volume can then be calculated and compared between different treatment groups. The suppressive effect of this compound on cyst formation is demonstrated by a reduction in cyst size and/or number compared to the vehicle-treated control.[1][3] The catalytic activity of PDE4 is essential for the action of this compound, as co-treatment with a PDE4 inhibitor like roflumilast ablates the suppressive effect of this compound on cyst formation.[1][3]
Conclusion
This compound represents a novel approach to modulating PDE4 activity. As an allosteric activator of long-isoform PDE4s, its mechanism is distinct from that of traditional orthosteric inhibitors like roflumilast, rolipram, and apremilast. While direct comparative studies are limited, the available data indicate that this compound effectively reduces intracellular cAMP levels in specific contexts, such as in models of polycystic kidney disease, by enhancing the natural catalytic activity of PDE4. In contrast, PDE4 inhibitors achieve a rise in global cAMP levels by blocking its degradation. This fundamental difference in their mode of action suggests that these two classes of compounds may have distinct therapeutic applications and side-effect profiles. Further research, including head-to-head comparative studies, is warranted to fully elucidate the therapeutic potential of PDE4 activation versus inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of MR-L2
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of MR-L2, a reversible and noncompetitive allosteric activator of long-isoform phosphodiesterase-4 (PDE4). Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Chemical Profile of this compound
| Property | Value | Reference |
| CAS Number | 2374703-19-0 | [1] |
| Molecular Formula | C19H16Cl3FN4O | |
| Purity | 98.09% - 98.94% | [2] |
| Appearance | Solid | [2] |
| Solubility | DMSO 50 mg/mL |
I. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing chemical exposure.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
II. Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific guidelines and local regulations.
Step 1: Decontamination of Labware and Surfaces
-
Gross Decontamination: For labware that has come into direct contact with this compound, rinse it with a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect this initial rinsate as hazardous waste.
-
Secondary Cleaning: Following the initial rinse, wash the labware with soap and water.
-
Surface Cleaning: Any surfaces that may have been contaminated with this compound should be wiped down with a cloth dampened with a suitable solvent, followed by a standard laboratory disinfectant.
Step 2: Disposal of Unused or Waste this compound
-
Original Container: If possible, dispose of unused this compound in its original container. Ensure the container is securely sealed and properly labeled as hazardous waste.
-
Waste Collection: For this compound waste generated from experiments (e.g., solutions), collect it in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics.
Step 3: Disposal of Contaminated Materials
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must be collected in a designated hazardous waste container lined with a chemically resistant bag.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Regulatory Compliance: Ensure that all disposal practices are in strict accordance with local, state, and federal regulations.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the general principle of chemical inactivation can be applied with caution and under the guidance of a qualified chemist. As this compound is a complex organic molecule, incineration by a licensed hazardous waste disposal facility is the most appropriate and safest disposal method.
Mandatory Visualizations
Diagram 1: this compound Disposal Workflow
A workflow for the safe disposal of this compound waste.
Diagram 2: Signaling Pathway Inhibition by PDE4 Activators (Conceptual)
Note: As this compound is a PDE4 activator, this diagram illustrates the general concept of how PDE4 modulation affects cAMP signaling. This is for informational context and not a direct experimental protocol for disposal.
Modulation of the cAMP signaling pathway by a PDE4 activator like this compound.
References
Navigating the Safe Handling of MR-L2: A Comprehensive Guide to Personal Protective Equipment and Disposal
Disclaimer: The following information is a synthesized guide for a hypothetical substance, "MR-L2," based on general laboratory safety best practices for handling potentially hazardous chemical compounds. "this compound" is not a publicly recognized substance, and this document should be used as an illustrative example of a comprehensive safety and handling protocol.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the novel compound this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Essential Safety and Logistical Information
A thorough risk assessment should be conducted before handling this compound. The following table summarizes key quantitative data for the safe handling and disposal of this compound.
| Parameter | Specification | Notes |
| Occupational Exposure Limit (OEL) | 0.5 µg/m³ (8-hour TWA) | Based on toxicological data of analogous compounds. |
| Primary Engineering Control | Certified Class II Biological Safety Cabinet or Fume Hood | Required for all manipulations of powdered or volatile this compound. |
| Gloves | Nitrile, 0.2 mm thickness (double-gloving recommended) | Change gloves every two hours or immediately upon contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Required at all times in the laboratory. |
| Lab Coat | Disposable, solid-front gown | Must be worn over personal clothing and removed before leaving the lab. |
| Respiratory Protection | N95 respirator | Required when handling powdered this compound outside of a certified fume hood. |
| Solid Waste Disposal | Labeled, sealed hazardous waste container | For all contaminated consumables (e.g., tubes, tips, gloves). |
| Liquid Waste Disposal | Labeled, sealed hazardous liquid waste container | For all solutions containing this compound. |
Experimental Protocol: Reconstitution and Aliquoting of Lyophilized this compound
This protocol details the steps for safely reconstituting and creating aliquots of lyophilized this compound powder.
Materials:
-
Lyophilized this compound
-
Anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (see table above)
Procedure:
-
Preparation: Don all required personal protective equipment, including double gloves, a disposable gown, and safety glasses. Perform all subsequent steps within a certified chemical fume hood.
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.
-
Reconstitution:
-
Carefully remove the cap from the vial of this compound.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Recap the vial securely.
-
-
Dissolution:
-
Gently vortex the vial for 10-15 seconds to ensure complete dissolution of the compound.
-
Visually inspect the solution to confirm that no particulates are present.
-
-
Aliquoting:
-
Dispense the desired volume of the this compound stock solution into pre-labeled, sterile microcentrifuge tubes.
-
Securely cap each aliquot.
-
-
Storage: Store the aliquots at the recommended temperature (-20°C or -80°C) in a clearly labeled secondary container.
-
Decontamination and Disposal:
-
Wipe down all surfaces and equipment used with a suitable deactivating agent.
-
Dispose of all contaminated materials (e.g., pipette tips, empty vials, gloves) in the designated hazardous waste container.
-
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
